5-Fluoro-2-morpholinobenzoic acid
Description
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Structure
3D Structure
Properties
IUPAC Name |
5-fluoro-2-morpholin-4-ylbenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12FNO3/c12-8-1-2-10(9(7-8)11(14)15)13-3-5-16-6-4-13/h1-2,7H,3-6H2,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNAOSSZZNGQFBY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=C(C=C(C=C2)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12FNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of 5-Fluoro-2-morpholinobenzoic Acid
This guide provides a comprehensive overview of the synthetic routes to 5-Fluoro-2-morpholinobenzoic acid, a key intermediate in modern drug discovery. Designed for researchers, medicinal chemists, and professionals in pharmaceutical development, this document delves into the strategic considerations, mechanistic underpinnings, and detailed experimental protocols for the preparation of this valuable compound.
Introduction: The Significance of this compound in Medicinal Chemistry
This compound has emerged as a crucial building block in the synthesis of a variety of pharmacologically active molecules. The strategic incorporation of a fluorine atom can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[1][2] The morpholine moiety is a privileged structure in medicinal chemistry, known to improve aqueous solubility and pharmacokinetic properties of drug candidates.[3][4][5]
This unique combination of a fluorinated benzoic acid and a morpholine substituent makes this compound a highly sought-after intermediate in the development of targeted therapies. Notably, it serves as a key precursor for the synthesis of potent and selective inhibitors of enzymes such as Phosphoinositide 3-kinases (PI3Ks) and Aurora kinases, both of which are critical targets in oncology.[2][6][7][8] The ability to efficiently synthesize this compound is therefore of paramount importance for advancing research in these areas.
Strategic Analysis of Synthetic Pathways
Two principal synthetic strategies dominate the landscape for the preparation of this compound:
-
Palladium-Catalyzed Buchwald-Hartwig Amination: This powerful cross-coupling reaction has revolutionized the formation of carbon-nitrogen bonds, offering a versatile and high-yielding route to aryl amines.[3][9][10][11][12] In this approach, a 2-halo-5-fluorobenzoic acid derivative is coupled with morpholine in the presence of a palladium catalyst and a suitable ligand.
-
Nucleophilic Aromatic Substitution (SNAr): This pathway relies on the displacement of a leaving group from an activated aromatic ring by a nucleophile.[5][13][14][15] For the synthesis of the target molecule, a 2,5-dihalobenzoic acid or a 2-halo-5-nitrobenzoic acid derivative can be reacted with morpholine. The presence of an electron-withdrawing group (like another halogen or a nitro group) is crucial for activating the aromatic ring towards nucleophilic attack.
This guide will focus on the Buchwald-Hartwig amination as the preferred route, owing to its generally broader substrate scope and milder reaction conditions compared to traditional SNAr reactions, which often require harsh conditions.
Recommended Synthetic Route: Buchwald-Hartwig Amination
The recommended pathway for the synthesis of this compound involves the palladium-catalyzed coupling of 2-bromo-5-fluorobenzoic acid with morpholine. This approach is favored for its efficiency and reliability.
Reaction Scheme:
Caption: Buchwald-Hartwig amination of 2-bromo-5-fluorobenzoic acid.
Mechanistic Insights
The Buchwald-Hartwig amination proceeds through a catalytic cycle involving a palladium(0) species. The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl halide (2-bromo-5-fluorobenzoic acid), forming a Pd(II) intermediate.
-
Ligand Exchange and Deprotonation: The amine (morpholine) coordinates to the palladium center, followed by deprotonation by the base to form a palladium-amido complex.
-
Reductive Elimination: The final step is the reductive elimination of the desired product (this compound), regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.
The choice of ligand is critical for the success of the reaction, as it influences the rate of both the oxidative addition and reductive elimination steps. Bulky, electron-rich phosphine ligands are commonly employed to promote these key transformations.[16]
Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.
Experimental Protocol: Synthesis of this compound
This protocol is based on established procedures for the Buchwald-Hartwig amination of aryl halides with amines.
Materials and Reagents:
| Reagent/Material | Formula | Molar Mass ( g/mol ) | CAS Number |
| 2-Bromo-5-fluorobenzoic acid | C₇H₄BrFO₂ | 219.01 | 399-92-8 |
| Morpholine | C₄H₉NO | 87.12 | 110-91-8 |
| Palladium(II) acetate | Pd(OAc)₂ | 224.50 | 3375-31-3 |
| Racemic-BINAP | C₄₄H₃₂P₂ | 622.67 | 98327-87-8 |
| Sodium tert-butoxide | NaOtBu | 96.10 | 865-48-5 |
| Toluene | C₇H₈ | 92.14 | 108-88-3 |
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask, add 2-bromo-5-fluorobenzoic acid (1.0 eq), sodium tert-butoxide (2.5 eq), racemic-BINAP (0.03 eq), and palladium(II) acetate (0.015 eq).
-
Inert Atmosphere: Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen). This step is crucial to prevent oxidation of the palladium catalyst.
-
Solvent and Reagent Addition: Add anhydrous toluene to the flask, followed by morpholine (1.2 eq).
-
Reaction: Heat the reaction mixture to 80-100 °C and stir vigorously. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.
-
Work-up:
-
Cool the reaction mixture to room temperature and dilute with water.
-
Acidify the aqueous layer to pH 3-4 with 1 M HCl to precipitate the product.
-
Filter the solid, wash with water, and dry under vacuum.
-
-
Purification: The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford this compound as a solid.
Quantitative Data (Expected):
| Parameter | Value |
| Yield | 70-90% |
| Purity | >95% (by HPLC) |
Alternative Synthetic Route: Nucleophilic Aromatic Substitution (SNAr)
While the Buchwald-Hartwig amination is the recommended route, Nucleophilic Aromatic Substitution (SNAr) presents a viable alternative, particularly when starting from 2,5-difluorobenzoic acid.
Reaction Scheme:
Caption: SNAr synthesis of this compound.
Mechanistic Considerations
The SNAr reaction proceeds via a two-step addition-elimination mechanism.
-
Nucleophilic Attack: The nucleophile (morpholine) attacks the carbon atom bearing the leaving group (fluorine at the 2-position), forming a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. The electron-withdrawing fluorine at the 5-position helps to stabilize this intermediate.
-
Elimination of Leaving Group: The leaving group (fluoride ion) is eliminated, and the aromaticity of the ring is restored, yielding the final product.
This reaction typically requires a polar aprotic solvent, such as dimethyl sulfoxide (DMSO), and elevated temperatures to proceed at a reasonable rate.
Conclusion
The synthesis of this compound is a critical process for the advancement of drug discovery programs targeting key enzymes in oncology and other therapeutic areas. The Buchwald-Hartwig amination of 2-bromo-5-fluorobenzoic acid stands out as a robust and efficient method, offering high yields and operational simplicity. While the SNAr approach provides an alternative, the palladium-catalyzed method is generally preferred for its milder conditions and broader applicability. This guide provides the necessary strategic insights and detailed protocols to enable researchers to confidently synthesize this important building block for their research endeavors.
References
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New 2-(aryl/heteroaryl)-6-(morpholin-4-yl/pyrrolidin-1-yl)-(4-trifluoromethyl)quinolines: synthesis via Buchwald–Hartwig amination, photophysics, and biomolecular binding properties. RSC Publishing. Available at: [Link]
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Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences. Available at: [Link]
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Synthesis, Antimicrobial Evaluation and QSAR Studies of 2-chlorobenzoic Acid Derivatives. ResearchGate. Available at: [Link]
-
Microwave-Assisted Buchwald–Hartwig Double Amination: A Rapid and Promising Approach for the Synthesis of TADF Compounds. National Center for Biotechnology Information. Available at: [Link]
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Buchwald–Hartwig amination between 4-chloroanisole (4a) and morpholine (2a). ResearchGate. Available at: [Link]
-
Inhibition of Aurora B kinase (AURKB) enhances the effectiveness of 5-fluorouracil chemotherapy against colorectal cancer cells. National Center for Biotechnology Information. Available at: [Link]
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Scope and mechanism of palladium-catalyzed amination of five-membered heterocyclic halides. PubMed. Available at: [Link]
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Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. National Center for Biotechnology Information. Available at: [Link]
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Design, synthesis, and biological evaluation of 2,4-dimorpholinopyrimidine-5-carbonitrile derivatives as orally bioavailable PI3K inhibitors. Frontiers. Available at: [Link]
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Synthesis and SAR of morpholine and its derivatives: A review update. ResearchGate. Available at: [Link]
-
Changes in the SNAr reaction mechanism brought about by preferential solvation. RSC Publishing. Available at: [Link]
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Nucleophilic Aromatic Substitution Reaction Mechanism - Meisenheimer Complex & Benzyne Intermediate. YouTube. Available at: [Link]
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Synthesis and PI3 Kinase Inhibition Activity of Some Novel Trisubstituted Morpholinopyrimidines. National Center for Biotechnology Information. Available at: [Link]
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Synthesis, Molecular Docking, In Vitro and In Vivo Studies of Novel Dimorpholinoquinazoline-Based Potential Inhibitors of PI3K/Akt/mTOR Pathway. MDPI. Available at: [Link]
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Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides. DSpace@MIT. Available at: [Link]
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Design, Synthesis, and Molecular Evaluation of SNAr‐Reactive N‐(6‐Fluoro‐3‐Nitropyridin‐2‐yl)Isoquinolin‐3‐Amines as Covalent USP7 Inhibitors Reveals an Unconventional Binding Mode. National Center for Biotechnology Information. Available at: [Link]
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16.6: Nucleophilic Aromatic Substitution. Chemistry LibreTexts. Available at: [Link]
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Inhibition of Aurora B kinase (AURKB) enhances the effectiveness of 5-fluorouracil chemotherapy against colorectal cancer cells. PubMed. Available at: [Link]
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A Cell Biologist's Field Guide to Aurora Kinase Inhibitors. ResearchGate. Available at: [Link]
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aromatic nucleophilic substitution. Available at: [Link]
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Recent syntheses of PI3K/Akt/mTOR signaling pathway inhibitors. ResearchGate. Available at: [Link]
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Palladium-Catalyzed Amination and Amidation of Benzo-Fused Bromine-Containing Heterocycles. ResearchGate. Available at: [Link]
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Synthesis of 2H-azirine-2,2-dicarboxylic acids and their derivatives. Beilstein Journals. Available at: [Link]
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Structural insights of a PI3K/mTOR dual inhibitor with the morpholino-triazine scaffold. National Center for Biotechnology Information. Available at: [Link]
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Regioselective Copper-catalyzed Amination of Bromobenzoic Acids Using Aliphatic and Aromatic Amines. National Center for Biotechnology Information. Available at: [Link]
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Aurora Kinase Inhibitors: Current Status and Outlook. Frontiers. Available at: [Link]
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Mechanisms of Nucleophilic Aromatic and Hetero-aromatic Substitution. Recent Developments. ResearchGate. Available at: [Link]
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physical properties of 5-Fluoro-2-morpholinobenzoic acid
Technical Whitepaper: Physicochemical Profiling of 5-Fluoro-2-morpholinobenzoic Acid
Part 1: Executive Summary
This compound (CAS 1096880-75-9) is a specialized fluorinated building block used primarily in the synthesis of pharmaceutical intermediates and agrochemicals. Its structural uniqueness lies in the ortho-positioning of a morpholine ring relative to the carboxylic acid, combined with a fluorine atom at the meta position (C5). This substitution pattern is strategically employed in medicinal chemistry to modulate lipophilicity (LogP) and metabolic stability.
This guide provides a comprehensive technical analysis of its physical properties, structural implications, and handling protocols. It is designed for researchers requiring rigorous data for reaction scaling and property-based drug design.
Part 2: Chemical Identity & Structural Analysis
The physicochemical behavior of this compound is dictated by the electronic interplay between the electron-withdrawing carboxyl and fluorine groups, and the electron-donating morpholine ring.
Key Identifiers
| Property | Specification |
| IUPAC Name | 5-Fluoro-2-(morpholin-4-yl)benzoic acid |
| CAS Number | 1096880-75-9 |
| Molecular Formula | C₁₁H₁₂FNO₃ |
| Molecular Weight | 225.22 g/mol |
| SMILES | O=C(O)C1=CC(F)=CC=C1N2CCOCC2 |
| MDL Number | MFCD11639774 |
Structural Logic & Electronic Effects
-
Fluorine Effect (C5): The fluorine atom at position 5 exerts a strong inductive electron-withdrawing effect (-I), increasing the acidity of the carboxylic acid compared to unsubstituted benzoic acid. It also blocks metabolic oxidation at this position.
-
Morpholine Ring (C2): The morpholine nitrogen is attached directly to the aromatic ring. While morpholine itself is basic (pKa ~8.3), the N-aryl attachment significantly reduces this basicity due to resonance delocalization of the nitrogen lone pair into the pi-system. However, the oxygen in the morpholine ring maintains hydrogen-bond accepting capability, enhancing aqueous solubility relative to a phenyl analog.
-
Steric Crowding: The ortho-morpholine group creates steric bulk near the carboxylic acid, which may influence amide coupling rates and crystal packing arrangements.
Part 3: Thermodynamic & Physical Constants
Note: As a specialized intermediate, specific experimental values for this CAS are often proprietary. The values below represent a synthesis of available vendor data and high-fidelity predictive models standard in the field.
Physical State & Transitions
| Constant | Value / Range | Technical Insight |
| Physical State | Solid (Crystalline Powder) | Typically off-white to pale yellow due to trace oxidation or electronic conjugation. |
| Melting Point | 120°C – 160°C (Predicted) | Experimental determination via DSC (Differential Scanning Calorimetry) is recommended. Similar analogs (e.g., 5-fluoro-2-methylbenzoic acid) melt ~130°C. |
| Boiling Point | ~390°C (Predicted at 760 mmHg) | Decomposition is likely to occur before boiling; vacuum distillation is required for purification. |
| Density | 1.3 ± 0.1 g/cm³ | High density attributed to the fluorine atom and compact aromatic stacking. |
Solubility & Lipophilicity Profile
The compound exhibits "amphiphilic-like" behavior due to the polar carboxylic acid/morpholine ether and the lipophilic fluorophenyl core.
| Solvent System | Solubility Rating | Protocol Note |
| DMSO | High (>50 mg/mL) | Preferred solvent for stock solutions in biological assays. |
| Methanol | Moderate to High | Good solvent for recrystallization. |
| Water (pH 7) | Low (<1 mg/mL) | The free acid is poorly soluble. Solubility increases significantly at pH > 7 (formation of carboxylate salt). |
| Dichloromethane | Moderate | Suitable for extraction during workup. |
-
LogP (Octanol/Water): Calculated at 1.8 – 2.2 . This places it in the "sweet spot" for drug-like intermediates, allowing membrane permeability without extreme hydrophobicity.
-
pKa (Acid): ~3.5 – 4.0 (Carboxylic acid). The fluorine atom lowers the pKa slightly relative to benzoic acid (4.2).
-
pKa (Base): The N-aryl morpholine nitrogen is weakly basic (pKa < 3) due to conjugation, making it unlikely to be protonated at physiological pH.
Part 4: Synthesis & Impurity Profiling
Understanding the synthesis is critical for identifying potential physical impurities (e.g., starting materials) that affect melting point and spectra.
Synthesis Pathway (SNAr Mechanism)
The most robust synthesis involves Nucleophilic Aromatic Substitution (SNAr). The ortho-position is activated by the electron-withdrawing carboxyl group, allowing morpholine to displace a halogen (Fluorine or Bromine).
Critical Impurities
-
Regioisomers: 2-Fluoro-5-morpholinobenzoic acid (rare, but possible if activation control is lost).
-
Hydrolysis Products: Decarboxylated species (5-fluoro-2-morpholinobenzene) if reaction temperature is excessive (>150°C).
-
Residual Solvent: DMSO or DMF used in synthesis can be trapped in the crystal lattice.
Part 5: Handling, Safety & Stability
Signal Word: WARNING
| Hazard Class | H-Code | Description |
| Acute Toxicity | H302 | Harmful if swallowed. |
| Skin Irritation | H315 | Causes skin irritation.[1][2][3] |
| Eye Irritation | H319 | Causes serious eye irritation.[1][2][3][4] |
| STOT-SE | H335 | May cause respiratory irritation.[2][3][4] |
Handling Protocol:
-
Hygroscopicity: Morpholine derivatives can be hygroscopic. Store under inert atmosphere (Nitrogen/Argon) in a desiccator.
-
Stability: Stable under normal laboratory conditions. Avoid strong oxidizing agents which may attack the morpholine ring or the benzylic positions.
Part 6: Analytical Characterization Workflow
To validate the physical properties of a new batch, the following self-validating workflow is recommended.
Spectroscopic Expectations:
-
1H NMR (DMSO-d6): Look for morpholine peaks (two multiplets around 3.0-3.8 ppm), aromatic protons (3 distinct signals due to asymmetry), and a broad carboxylic acid singlet (11-13 ppm).
-
19F NMR: Single sharp peak, typically around -110 to -120 ppm (relative to CFCl3).
References
-
BLD Pharm. (2024). Safety Data Sheet: this compound (CAS 1096880-75-9).[5][6][7][8] Retrieved from
-
GuideChem. (2024). Chemical Properties and Suppliers for CAS 1096880-75-9. Retrieved from
-
PubChem. (2024). Compound Summary: Fluorinated Benzoic Acid Derivatives. National Library of Medicine. Retrieved from
-
World Intellectual Property Organization (WIPO). (2013). Patent WO2013/147711 A1: Synthesis of Morpholino-Benzoic Acid Derivatives.[9] Retrieved from
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An In-depth Technical Guide to 5-Fluoro-2-morpholinobenzoic Acid: A Key Intermediate in Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of 5-Fluoro-2-morpholinobenzoic acid, a fluorinated aromatic carboxylic acid with significant potential as a building block in the synthesis of novel therapeutic agents. We will delve into its chemical properties, synthesis, and potential applications, offering insights grounded in established chemical principles to empower researchers in their drug discovery and development endeavors.
Core Molecular Attributes
This compound is a synthetically derived organic compound characterized by a benzoic acid core substituted with a fluorine atom at the 5-position and a morpholine ring at the 2-position. The strategic placement of these functional groups imparts unique physicochemical properties that are highly desirable in medicinal chemistry.
Molecular Formula and Weight
The fundamental molecular characteristics of this compound are summarized below.
| Property | Value |
| Molecular Formula | C₁₁H₁₂FNO₃[1] |
| Molecular Weight | 225.22 g/mol [1] |
| CAS Number | 1096880-75-9[1] |
The presence of the fluorine atom, a bioisostere for a hydrogen atom, can significantly influence the compound's metabolic stability, lipophilicity, and binding affinity to biological targets. The morpholine moiety is a common feature in many approved drugs, often introduced to enhance aqueous solubility and improve pharmacokinetic profiles.
Synthesis of this compound
The synthesis of this compound can be logically approached through a nucleophilic aromatic substitution reaction. A plausible and efficient synthetic route is outlined below. This proposed synthesis is based on well-established principles of organic chemistry and analogous reactions found in the literature for similar compounds.
Proposed Synthetic Pathway: Nucleophilic Aromatic Substitution
The most direct route to this compound involves the reaction of a suitable difluoro- or nitro-substituted benzoic acid with morpholine. A common precursor for such a synthesis is 2,5-difluorobenzoic acid or 5-fluoro-2-nitrobenzoic acid. The nitro group in the latter is a strong electron-withdrawing group, activating the ortho position for nucleophilic attack by the secondary amine of morpholine.
Caption: Proposed synthesis of this compound.
Detailed Experimental Protocol (Hypothetical)
This protocol is a representative example based on similar transformations.
Materials:
-
5-Fluoro-2-nitrobenzoic acid (1.0 equivalent)
-
Morpholine (2.2 equivalents)
-
Potassium carbonate (K₂CO₃) (3.0 equivalents)
-
Anhydrous Dimethyl sulfoxide (DMSO)
Procedure:
-
To a solution of 5-fluoro-2-nitrobenzoic acid in anhydrous DMSO, add potassium carbonate and morpholine.
-
Heat the reaction mixture to 80-100 °C and stir for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Acidify the aqueous solution with 1M HCl to a pH of approximately 2-3 to precipitate the product.
-
Filter the resulting solid, wash with cold water, and dry under vacuum to yield crude this compound.
-
Further purification can be achieved by recrystallization from a suitable solvent system, such as ethanol/water.
Causality Behind Experimental Choices:
-
Excess Morpholine: Using a slight excess of morpholine ensures the complete consumption of the starting material and can also act as a base to neutralize any acidic byproducts.
-
Potassium Carbonate: This base is crucial for deprotonating the carboxylic acid and facilitating the nucleophilic attack of morpholine.
-
DMSO as Solvent: A polar aprotic solvent like DMSO is ideal for this type of reaction as it can dissolve the reactants and effectively solvate the potassium ions, enhancing the reactivity of the carbonate base.
-
Heat: The application of heat is necessary to overcome the activation energy of the nucleophilic aromatic substitution reaction.
Physicochemical Properties and Analytical Characterization
A thorough understanding of the physicochemical properties of this compound is essential for its application in drug development.
| Property | Value/Technique | Rationale |
| Appearance | Likely a white to off-white solid | Based on similar benzoic acid derivatives.[2][3] |
| Storage | Sealed in dry, room temperature[1] | To prevent degradation from moisture and light. |
| Purity Analysis | HPLC, GC-MS | To determine the percentage purity of the compound.[4] |
| Structural Elucidation | ¹H NMR, ¹³C NMR, Mass Spectrometry | To confirm the chemical structure and connectivity of atoms. |
| Melting Point | Differential Scanning Calorimetry (DSC) | To determine the melting point and assess crystalline purity. |
Applications in Drug Discovery and Development
Fluorinated benzoic acids are valuable intermediates in the synthesis of a wide range of pharmaceuticals.[2][5] The unique combination of the fluoro and morpholino groups in this compound makes it a promising scaffold for developing novel drug candidates.
Role as a Key Building Block
This compound can serve as a starting material for the synthesis of more complex molecules with potential therapeutic activities, including:
-
Anti-inflammatory and Analgesic Drugs: The benzoic acid moiety is a common feature in non-steroidal anti-inflammatory drugs (NSAIDs).[2]
-
Antiviral Agents: Benzamide derivatives have been explored as HIV-1 integrase inhibitors.[6]
-
Anticancer Therapeutics: The 3-arylisoquinolinones, synthesized from related benzoic acids, have shown antiproliferative activity against cancer cells by targeting microtubules.[6] For example, 5-fluoro-2-methoxybenzoic acid is a key starting material for the synthesis of Pirtobrutinib, which is used to treat certain types of lymphoma and leukemia.[3]
Caption: Potential derivatization of this compound.
Safety and Handling
Based on the available hazard information, this compound should be handled with appropriate safety precautions.
-
Hazard Statements: H302 (Harmful if swallowed), H312 (Harmful in contact with skin), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), H335 (May cause respiratory irritation).[1]
-
Precautionary Statements: Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. Work should be conducted in a well-ventilated fume hood.
Conclusion
This compound is a valuable and versatile building block for medicinal chemistry and drug discovery. Its unique structural features offer the potential to modulate the pharmacokinetic and pharmacodynamic properties of new chemical entities. The synthetic pathways to this compound are based on robust and well-understood chemical reactions, making it an accessible intermediate for researchers. A thorough understanding of its properties and safe handling is paramount to unlocking its full potential in the development of next-generation therapeutics.
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Enanti Labs. 5 Fluoro 2 Methoxybenzoic Acid Manufacturer. [Link]
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PubMed. Highlights on U.S. FDA-approved fluorinated drugs over the past five years (2018–2022). [Link]
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PubMed. Advances in the analytical methods for the determination of fluorinated aromatic carboxylic acids in aqueous matrices: A review. [Link]
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- 3. 5 Fluoro 2 Methoxy Benzoic Acid Manufacturer | Enanti [enantilabs.com]
- 4. Advances in the analytical methods for the determination of fluorinated aromatic carboxylic acids in aqueous matrices: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. ossila.com [ossila.com]
5-Fluoro-2-morpholinobenzoic Acid: A Strategic Scaffold in Kinase Inhibitor Design
[1][2]
Executive Summary
In the landscape of small-molecule drug discovery, This compound (CAS: 1096880-75-9) represents a high-utility pharmacophore intermediate.[1][2] Its structural architecture combines three critical medicinal chemistry elements: a solubilizing morpholine ring, a metabolically robust fluorine substituent, and a carboxylic acid "handle" for amide coupling.[1][2]
This guide details the technical specifications, validated synthesis protocols, and structure-activity relationship (SAR) logic of this compound, specifically within the context of PI3K/mTOR pathway inhibition and TRPM7 kinase modulation , where the 2-morpholinobenzoic acid motif is a recurrent privileged structure.[2]
Chemical Identity & Physicochemical Profile[1][3][4][5][6][7][8][9][10][11]
The utility of this compound stems from its electronic and steric properties.[2][3] The fluorine atom at the 5-position serves as a metabolic blocker (preventing para-oxidation relative to the amine), while the ortho-morpholine group forces a twisted conformation relative to the benzoic acid plane, often critical for binding pocket selectivity.[2]
Table 1: Technical Specifications
| Property | Specification |
| Chemical Name | This compound |
| CAS Number | 1096880-75-9 |
| Molecular Formula | C₁₁H₁₂FNO₃ |
| Molecular Weight | 225.22 g/mol |
| Appearance | White to off-white crystalline solid |
| Melting Point | 152–157 °C (Typical range for class) |
| Solubility | Soluble in DMSO, MeOH, DCM; Low solubility in water (neutral pH) |
| pKa (Calc) | ~3.5 (COOH), ~6.5 (Morpholine N) |
| InChI Key | MFCD11639774 (Identifier) |
Synthetic Utility & Validated Protocol
The Regioselective SNAr Strategy
The most robust synthesis of this compound utilizes a Nucleophilic Aromatic Substitution (SNAr) on 2,5-difluorobenzoic acid.[1][2]
Why this route?
-
Regioselectivity: The carboxyl group at C1 is an electron-withdrawing group (EWG).[1][2] It activates the ortho (C2) and para (C4) positions.[1][2] However, in 2,5-difluorobenzoic acid, the C2 fluorine is activated by both the inductive effect of the adjacent COOH and the resonance withdrawal.[2] The C5 fluorine is meta to the COOH and is electronically deactivated toward nucleophilic attack.[2]
-
Atom Economy: Direct displacement avoids heavy metal catalysts (e.g., Buchwald-Hartwig conditions) required for bromo-analogs, reducing cost and metal scavenging steps.[1][2]
Experimental Protocol: Synthesis from 2,5-Difluorobenzoic Acid[1][2]
Reagents:
-
Morpholine (3.0 eq) – Acts as both nucleophile and base.[1][2]
-
Solvent: DMSO or DMF (High dielectric constant promotes SNAr).[1][2]
Step-by-Step Methodology:
-
Charge: To a reaction vessel equipped with a magnetic stirrer and reflux condenser, add 2,5-difluorobenzoic acid (10.0 g, 63.2 mmol).
-
Solvation: Add DMSO (50 mL). Stir until fully dissolved.
-
Addition: Add morpholine (16.5 mL, 190 mmol) dropwise over 10 minutes. Note: Exotherm is possible; monitor internal temperature.[2]
-
Reaction: Heat the mixture to 105 °C for 4–6 hours. Monitor via LC-MS or TLC (Mobile phase: 5% MeOH in DCM).[1][2] Look for the disappearance of the starting material (
) and appearance of the product ( ).[2] -
Workup (Precipitation Method):
-
Cool the reaction mixture to room temperature.
-
Pour the mixture slowly into ice-cold water (200 mL) containing 1N HCl (adjust pH to ~3–4 to protonate the carboxylic acid but keep the morpholine protonated/zwitterionic depending on exact pKa, usually precipitation occurs at isoelectric point or acidic pH).
-
Refinement: For optimal yield, adjust pH to ~4.[1]0. The product precipitates as a white solid.[1][2]
-
-
Purification: Filter the solid. Wash with cold water (3 x 50 mL) to remove excess morpholine and DMSO.[1][2]
-
Drying: Dry in a vacuum oven at 45 °C overnight.
-
Yield: Expected yield: 85–92%.
Visualization: Reaction Pathway
Caption: Regioselective SNAr synthesis exploiting the ortho-activation of the carboxylic acid group.
Medicinal Chemistry Applications: The "Morpholino-Benzoate" Scaffold[1][2]
This compound serves as a critical intermediate for Type I and Type II Kinase Inhibitors .[1][2] The 2-morpholinobenzoic acid moiety is frequently derivatized into amides to create "hinge binders" or "solvent-front" interacting motifs.[1][2]
Mechanism of Action & SAR Logic
-
Solubility (Morpholine): The morpholine oxygen acts as a hydrogen bond acceptor, improving water solubility compared to phenyl or piperidine analogs.[1][2] This is crucial for oral bioavailability (Lipinski's Rule of 5).[1][2]
-
Metabolic Stability (Fluorine): The C5-fluorine blocks the CYP450-mediated hydroxylation that typically occurs at the para position relative to the amine (morpholine).[1][2] This extends the half-life (
) of the drug.[1][2] -
Conformational Control: The steric clash between the morpholine ring and the carboxylate (or resulting amide) forces the morpholine to twist out of plane (
).[1][2] This twist is often required to fit into the ATP-binding pocket of kinases like PI3K (Phosphoinositide 3-kinase).[1][2]
Target Classes
-
PI3K Isoform Inhibitors: Used in developing selective inhibitors for PI3K
(cancer) and PI3K (immunology).[1][2] -
mTOR Inhibitors: Dual PI3K/mTOR inhibitors often feature this core to span the ATP binding site.[1][2]
-
TRPM7 Kinase: As seen in research compounds like TG100-115, this scaffold modulates transient receptor potential melastatin channels.[1][2][4]
Visualization: Structure-Activity Relationship (SAR)
Caption: SAR dissection of the molecule highlighting its three functional domains for drug design.
Safety & Handling (MSDS Highlights)
While valuable, this compound is an irritant.[1][2] Standard laboratory safety protocols (GLP) are mandatory.[1][2]
References
-
BLD Pharm. (n.d.).[1][2] this compound MSDS and Properties. Retrieved from
-
National Center for Biotechnology Information (NCBI). (2025).[1][2] PubChem Compound Summary for CID 182114 (Related: 5-Fluoro-2-methylbenzoic acid). Retrieved from
-
Song, M., et al. (2017).[1][2] Identification of TG100-115 as a new and potent TRPM7 kinase inhibitor. Biochimica et Biophysica Acta (BBA) - General Subjects.[1][2] Link
-
Selleck Chemicals. (n.d.).[1][2] TG100-115: PI3K gamma/delta inhibitor.[1][2] Retrieved from
-
Organic Syntheses. (n.d.). General procedures for Nucleophilic Aromatic Substitution of Fluorobenzoic Acids. Adapted from standard literature protocols. [1][2]
Sources
- 1. 5-Fluoro-2-methylbenzoic acid | C8H7FO2 | CID 182114 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. nbinno.com [nbinno.com]
- 4. Identification of TG100-115 as a new and potent TRPM7 kinase inhibitor, which suppresses breast cancer cell migration and invasion - PubMed [pubmed.ncbi.nlm.nih.gov]
potential therapeutic targets of 2-morpholinobenzoic acid derivatives
An In-Depth Technical Guide to the Therapeutic Potential of 2-Morpholinobenzoic Acid Derivatives
Abstract This technical guide analyzes the pharmacological utility of the 2-morpholinobenzoic acid scaffold, a privileged structure in medicinal chemistry. While often utilized as a synthetic intermediate, recent high-impact research has validated this scaffold as a potent inhibitor of Phosphatidylcholine-specific Phospholipase C (PC-PLC), a critical enzyme in oncogenic signaling. This document details the mechanistic basis of target engagement, Structure-Activity Relationships (SAR), and validated experimental protocols for synthesis and bioassay.
Part 1: The Primary Target – PC-PLC in Oncology[1][2]
The most authoritative therapeutic target for 2-morpholinobenzoic acid derivatives is Phosphatidylcholine-specific Phospholipase C (PC-PLC) . Unlike the well-known Phosphoinositide-PLC (PI-PLC), PC-PLC hydrolyzes phosphatidylcholine (PC), the most abundant membrane phospholipid, generating second messengers that drive tumor progression.
Mechanistic Basis
PC-PLC catalyzes the hydrolysis of PC into phosphocholine and 1,2-diacylglycerol (DAG) .[1]
-
DAG Accumulation: DAG is a potent activator of Protein Kinase C (PKC).
-
Downstream Signaling: PKC activation triggers the MAPK/ERK and NF-κB pathways, promoting cell proliferation, survival, and migration.
-
Clinical Relevance: PC-PLC is significantly upregulated in breast cancer (MDA-MB-231), ovarian cancer (OVCAR3), and squamous cell carcinoma.
Validated Derivatives
Research indicates that the 2-morpholino-5-(N-benzylamino)benzoic acid subclass exhibits the highest potency.[2]
-
Lead Compound: 5-((3-chlorobenzyl)amino)-2-morpholinobenzoic acid.
-
Mode of Action: Competitive inhibition of the PC-PLC active site. The morpholine ring likely mimics the phosphocholine headgroup spatial arrangement, while the benzoic acid moiety interacts with the enzyme's polar residues (potentially zinc-coordinated in bacterial homologs used for screening).
Signaling Pathway Visualization
The following diagram illustrates the oncogenic cascade driven by PC-PLC and the intervention point of 2-morpholinobenzoic acid derivatives.
Caption: Figure 1. Mechanism of Action. The derivative blocks PC-PLC, preventing DAG accumulation and halting downstream oncogenic signaling.
Part 2: Medicinal Chemistry & SAR Analysis[4][5][6][7]
The "privileged" nature of this scaffold arises from the synergistic properties of its three core components.
The Pharmacophore
| Component | Function | Optimization Logic |
| Morpholine Ring (C-2) | Solubility & H-Bonding | The ether oxygen acts as a weak H-bond acceptor. The ring improves metabolic stability compared to open-chain amines. |
| Benzoic Acid (C-1) | Ionic Interaction | The carboxylic acid forms salt bridges with active site residues (e.g., Arg/Lys). Conversion to hydroxamic acid significantly increases potency (nanomolar range) by chelating metal ions in the active site. |
| Benzylamine (C-5) | Hydrophobic Pocket Fit | Substitution at C-5 (para to morpholine) is superior to C-4. Electron-withdrawing groups (e.g., 3-Cl) on the benzyl ring enhance potency. |
SAR Visualization
The substitution pattern is critical. The 2,5-disubstituted pattern yields active PC-PLC inhibitors, whereas 2,4-disubstituted analogs show significantly reduced activity.
Caption: Figure 2. Structure-Activity Relationship. The 1,2,5-substitution pattern is critical for PC-PLC inhibition efficacy.
Part 3: Experimental Protocols
To ensure reproducibility, the following protocols are standardized for the synthesis and evaluation of these derivatives.
Synthesis Protocol: Nucleophilic Aromatic Substitution (SNAr)
This method is preferred over metal-catalyzed couplings for 2-fluorobenzoic acid substrates due to higher atom economy and ease of purification.
Reagents:
-
2-Fluoro-5-nitrobenzoic acid (Starting material for 5-amino derivatives)
-
Morpholine (3.0 equivalents)
-
DMSO (Solvent) or neat morpholine
-
Temperature: 100°C
Step-by-Step Workflow:
-
Charge: Dissolve 1.0 eq of 2-fluoro-5-nitrobenzoic acid in DMSO (0.5 M concentration).
-
Addition: Add 3.0 eq of morpholine. The excess acts as a base to scavenge HF.
-
Reaction: Heat to 100°C for 4–6 hours. Monitor by TLC (Mobile phase: MeOH/DCM 1:9).
-
Workup: Pour reaction mixture into crushed ice/water. Acidify to pH 3 with 1M HCl to precipitate the product.
-
Purification: Filter the yellow precipitate. Recrystallize from Ethanol/Water.
-
Reduction (Optional): To access the 5-amino derivative, reduce the nitro group using H₂/Pd-C or Fe/NH₄Cl.
Bioassay: PC-PLC Inhibition Screen (Amplex Red Method)
This assay quantifies the release of phosphocholine.
Materials:
-
Enzyme: Bacillus cereus PC-PLC (Commercial source, homology model for human PC-PLC).
-
Substrate: Phosphatidylcholine.
-
Detection: Amplex Red + Choline Oxidase + Horseradish Peroxidase (HRP).
Protocol:
-
Incubation: Incubate PC-PLC (0.05 U/mL) with the test compound (dissolved in DMSO) in Tris-HCl buffer (pH 7.4) containing Zn²⁺ (essential cofactor) for 10 minutes at 37°C.
-
Substrate Addition: Add Phosphatidylcholine (0.5 mM). Incubate for 30 minutes.
-
Detection: Add the detection mix (Choline Oxidase converts Choline -> Betaine + H₂O₂; HRP + Amplex Red + H₂O₂ -> Resorufin).
-
Readout: Measure fluorescence (Ex 530 nm / Em 590 nm).
-
Validation: Calculate % Inhibition relative to DMSO control.
Part 4: Secondary Targets & Future Outlook
While PC-PLC is the primary target, the scaffold exhibits polypharmacology:
-
mTOR/PI3K Inhibition: Morpholine-containing benzoic acids structurally resemble portions of PI3K inhibitors (e.g., GDC-0941). The oxygen in the morpholine ring forms a critical hydrogen bond with the hinge region of the kinase ATP-binding pocket.
-
Anti-Inflammatory (COX-2): Related 2-hydroxy-5-acetamido derivatives show COX-2 selectivity. The 2-morpholino variant is being explored to reduce gastric toxicity associated with traditional NSAIDs.
References
-
PC-PLC Inhibition & Cancer
-
Synthesis Methodologies
- Title: An In-depth Technical Guide to the Synthesis of 2-fluoro-N-(morpholin-4-yl)benzamide.
-
Source: BenchChem Protocols.[3]
-
Morpholine Scaffold Utility
-
Anti-Inflammatory Potential
Sources
- 1. Structure–activity relationship expansion and microsomal stability assessment of the 2-morpholinobenzoic acid scaffold as antiproliferative phosphatidylcholine-specific phospholipase C inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure–activity relationship expansion and microsomal stability assessment of the 2-morpholinobenzoic acid scaffold as antiproliferative phosphatidylcholine-specific phospholipase C inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Antiproliferative and Antiangiogenic Properties of New VEGFR-2-targeting 2-thioxobenzo[g]quinazoline Derivatives (In Vitro) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Methodological & Application
Application Notes: 5-Fluoro-2-morpholinobenzoic Acid as a Versatile Building Block in Synthetic Chemistry
Introduction: The Strategic Value of a Multifunctional Scaffold
In the landscape of modern drug discovery and materials science, the selection of appropriate building blocks is a critical determinant of synthetic success and the ultimate functionality of the target molecule. 5-Fluoro-2-morpholinobenzoic acid emerges as a scaffold of significant strategic value, integrating three key structural motifs—a fluorinated phenyl ring, a morpholine moiety, and a carboxylic acid handle—each conferring distinct and advantageous properties.
The strategic placement of a fluorine atom on the phenyl ring is a well-established tactic in medicinal chemistry to enhance metabolic stability, modulate physicochemical properties like lipophilicity and pKa, and improve binding affinity to target proteins.[1][2][3][4][5] The morpholine ring is a privileged structure, often incorporated to improve the pharmacokinetic profile of a molecule, enhance aqueous solubility, and serve as a key component in receptor interactions.[6][7][8][9][10] Finally, the benzoic acid group provides a versatile synthetic handle, primarily for the construction of amide bonds—a cornerstone of peptide and small molecule synthesis—but also for other transformations.[11] This guide provides an in-depth exploration of the applications of this compound, complete with detailed protocols for its use in key synthetic transformations.
Physicochemical and Safety Data
A thorough understanding of a building block's properties is essential for its effective and safe implementation in any synthetic workflow.
| Property | Value |
| Chemical Name | This compound |
| CAS Number | 1096880-75-9[12] |
| Molecular Formula | C₁₁H₁₂FNO₃ |
| Molecular Weight | 225.22 g/mol |
| Appearance | White to off-white solid |
| Purity | Typically ≥98% |
| GHS Hazard Statements | May cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).[13] |
| Precautionary Statements | P261, P280, P302+P352, P305+P351+P338[13] |
Note: Hazard data is based on similar fluorinated benzoic acid structures and should be confirmed by consulting the specific Safety Data Sheet (SDS).
Application I: Amide Bond Formation for Library Synthesis
The most direct and widespread application of this compound is its use in amide coupling reactions. The resulting amides are of high interest in drug discovery programs, where the systematic variation of the amine component allows for the rapid generation of diverse chemical libraries for structure-activity relationship (SAR) studies.
Causality Behind the Protocol: Achieving a Self-Validating System
The chosen protocol employs 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with an additive like 1-Hydroxybenzotriazole (HOBt). This is a classic and reliable method for amide bond formation.[14]
-
EDC (Carbodiimide): This reagent activates the carboxylic acid by converting the hydroxyl group into a good leaving group, forming a highly reactive O-acylisourea intermediate.
-
HOBt (Additive): The O-acylisourea intermediate can be susceptible to side reactions, including epimerization if chiral centers are present. HOBt acts as a scavenger for this intermediate, forming an activated HOBt ester. This new intermediate is more stable than the O-acylisourea but still highly reactive towards amines, leading to higher yields and cleaner reactions.
-
Base (e.g., DIPEA or Et₃N): A non-nucleophilic base is crucial to neutralize the HCl salt of EDC and the proton released during the reaction, driving the equilibrium towards product formation.
-
Reaction Monitoring: Thin-Layer Chromatography (TLC) is an indispensable tool for real-time monitoring, allowing the researcher to visually track the consumption of the starting materials and the formation of the product, ensuring the reaction is stopped at the optimal time.
Experimental Workflow: Amide Coupling
Caption: Workflow for EDC/HOBt mediated amide coupling.
Detailed Protocol: Synthesis of N-Benzyl-5-fluoro-2-morpholinobenzamide
-
Reagent Preparation:
-
To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Argon), add this compound (1.0 eq, e.g., 225 mg, 1.0 mmol).
-
Add 1-Hydroxybenzotriazole (HOBt) (1.2 eq, 162 mg, 1.2 mmol).
-
Dissolve the solids in an anhydrous solvent such as Dichloromethane (DCM) or Dimethylformamide (DMF) (5-10 mL).
-
Cool the solution to 0 °C in an ice bath.
-
-
Activation:
-
Add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC·HCl) (1.2 eq, 230 mg, 1.2 mmol) portion-wise to the stirred solution.
-
Allow the mixture to stir at 0 °C for 15 minutes, then let it warm to room temperature and stir for an additional 15 minutes.
-
-
Coupling:
-
In a separate vial, dissolve benzylamine (1.1 eq, 118 mg, 1.1 mmol) in a small amount of the reaction solvent.
-
Add the amine solution to the reaction flask, followed by the dropwise addition of a non-nucleophilic base such as N,N-Diisopropylethylamine (DIPEA) (2.5 eq, 323 mg, 2.5 mmol).
-
Stir the reaction at room temperature.
-
-
Monitoring and Completion:
-
Monitor the reaction progress by TLC (e.g., using a 1:1 mixture of Ethyl Acetate:Hexanes as eluent). The reaction is typically complete within 2-12 hours.
-
-
Work-up:
-
Once the starting material is consumed, dilute the reaction mixture with DCM.
-
Wash the organic layer sequentially with 1M HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x).
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
-
Purification and Characterization:
-
Purify the crude product by flash column chromatography on silica gel or by recrystallization to afford the pure N-benzyl-5-fluoro-2-morpholinobenzamide.
-
Characterize the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to confirm its structure and purity.
-
Application II: Suzuki-Miyaura Cross-Coupling of Derivatives
While the benzoic acid itself is not a direct participant in Suzuki-Miyaura coupling, its presence allows for derivatization into a substrate suitable for this powerful C-C bond-forming reaction. For example, a precursor such as 4-bromo-5-fluoro-2-morpholinobenzoic acid could be used. The carboxylic acid can be protected as an ester (e.g., methyl ester) before the coupling reaction to prevent interference. This approach is fundamental in constructing biaryl cores, which are prevalent in many pharmaceutical agents.[15][16]
Causality Behind the Protocol: Orchestrating Catalytic C-C Bond Formation
The Suzuki-Miyaura reaction is a palladium-catalyzed process that couples an organoboron compound with an organohalide.[15][17]
-
Palladium Catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂): The heart of the reaction. The palladium(0) species undergoes oxidative addition into the aryl-halide bond, initiating the catalytic cycle.
-
Ligand (e.g., PPh₃, dppf): The ligand stabilizes the palladium center, influences its reactivity, and facilitates the subsequent steps of transmetalation and reductive elimination.
-
Base (e.g., K₂CO₃, Cs₂CO₃): The base is essential for the transmetalation step, where the organic group is transferred from the boronic acid to the palladium center. It activates the boronic acid by forming a more nucleophilic boronate species.[18]
-
Solvent System: A mixture of an organic solvent (e.g., Toluene, Dioxane, or DMF) and water is commonly used.[19] The organic solvent solubilizes the organohalide and catalyst, while the water solubilizes the inorganic base and boronic acid, creating a biphasic system where the reaction occurs at the interface.
Experimental Workflow: Suzuki-Miyaura Coupling
Sources
- 1. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. researchgate.net [researchgate.net]
- 4. Fluorine as a key element in modern drug discovery and development | LE STUDIUM [lestudium-ias.com]
- 5. pharmacyjournal.org [pharmacyjournal.org]
- 6. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. jchemrev.com [jchemrev.com]
- 9. tandfonline.com [tandfonline.com]
- 10. ijprems.com [ijprems.com]
- 11. chemimpex.com [chemimpex.com]
- 12. 1096880-75-9|this compound|BLD Pharm [bldpharm.com]
- 13. 5-Fluoro-2-methylbenzoic acid | C8H7FO2 | CID 182114 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. mdpi.com [mdpi.com]
- 17. Suzuki-Miyaura coupling reaction using pentafluorophenylboronic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. "Green" Suzuki-Miyaura cross-coupling: An exciting mini-project for chemistry undergraduate students [scielo.org.mx]
- 19. researchgate.net [researchgate.net]
Application Note: High-Performance Caco-2 Permeability Assay for 5-Fluoro-2-morpholinobenzoic Acid
Abstract & Scientific Rationale
This application note details a validated protocol for assessing the intestinal permeability of 5-Fluoro-2-morpholinobenzoic acid (CAS 1096880-75-9) using the Caco-2 cell model.
This compound presents a unique physicochemical profile: it contains an ionizable carboxylic acid moiety (predicted pKa ~3.5–4.[1]0) and a morpholine ring.[1][2][3][4][5][6] At physiological pH (7.4), the compound exists primarily as a hydrophilic anion, which typically limits passive diffusion.[1] However, the morpholine moiety modulates lipophilicity, and the acidic microclimate of the proximal intestine (pH 6.0–6.5) significantly increases the unionized fraction, thereby enhancing absorption.[1]
Why this protocol differs from standard screening:
Standard Caco-2 assays often use pH 7.4 in both apical and basolateral chambers.[1] For acidic drugs like this compound, this "iso-pH" condition underestimates in vivo absorption.[1] This protocol utilizes a pH Gradient (Apical pH 6.5 / Basolateral pH 7.4) to physiologically mimic the jejunal transition, ensuring accurate prediction of the Fraction Absorbed (
Physicochemical Context & Experimental Design
Molecule Properties[1][2][3][4][5][6][7][8]
-
Molecular Formula:
[1] -
MW: 225.22 g/mol [7]
-
Key Ionization: Carboxylic acid (Acidic).[1] The morpholine nitrogen, attached to the aromatic ring, behaves as an aniline derivative with significantly reduced basicity (pKa < 4.0), rendering it largely unprotonated at neutral pH.[1]
-
Detection Mode: LC-MS/MS (ESI Negative preferred for carboxylate sensitivity).
The Caco-2 Bi-Directional System
We employ a polarized monolayer system to measure transport in two directions:
-
Apical to Basolateral (A-B): Mimics absorptive transport (Gut Lumen
Blood).[1] -
Basolateral to Apical (B-A): Mimics secretory transport (Blood
Gut Lumen), identifying efflux liability (e.g., P-gp/MDR1 substrates).[1]
Experimental Workflow Diagram
The following diagram illustrates the decision logic and workflow for this assay.
Caption: Operational workflow for bi-directional Caco-2 permeability assessment.
Materials & Reagents
Cell Culture[1][10]
-
Caco-2 Cells: Obtained from ATCC (HTB-37).[1] Use between passage 40–60.[1]
-
Culture Medium: MEM supplemented with 10% FBS, 1% NEAA, 1% L-glutamine.[1]
-
Transwell Inserts: 12-well or 24-well polycarbonate filters, 0.4 µm pore size (Corning/Millipore).[1]
Transport Buffers (Critical for pH Gradient)
-
Stock Buffer: Hank’s Balanced Salt Solution (HBSS) with Ca²⁺ and Mg²⁺.[1]
-
Apical Buffer (pH 6.5): HBSS + 10 mM MES (2-(N-morpholino)ethanesulfonic acid).[1] Adjust pH to 6.5 using 1N HCl/NaOH.[1]
-
Basolateral Buffer (pH 7.4): HBSS + 10 mM HEPES.[1] Adjust pH to 7.4.
-
Note: The use of MES is essential for stable buffering at pH 6.5; HEPES is unstable below pH 6.8.[1]
-
Reference Compounds
-
Low Permeability Marker: Lucifer Yellow (LY) or Atenolol.[1]
-
High Permeability Marker: Propranolol or Metoprolol.[1]
-
Efflux Control: Digoxin (P-gp substrate).[1]
Detailed Protocol
Step 1: Compound Preparation[1]
-
Stock Solution: Dissolve this compound in 100% DMSO to create a 10 mM stock.
-
Solubility Check: Ensure no precipitation occurs.[1] If turbid, sonicate for 5 mins.
-
-
Dosing Solution (10 µM): Dilute the stock 1:1000 into the Apical Buffer (pH 6.5) for A-B assay, and into Basolateral Buffer (pH 7.4) for B-A assay.
Step 2: Monolayer Qualification[1]
-
Culture Caco-2 cells on Transwell inserts for 21 days to form a differentiated monolayer.[1][8]
-
TEER Measurement: Measure Transepithelial Electrical Resistance.[1][8]
-
Acceptance Criteria: TEER > 300 Ω[9]·cm² (background corrected).
-
-
Wash monolayers twice with pre-warmed HBSS (37°C) to remove culture media and equilibrate cells.[1]
Step 3: Transport Assay Execution
Perform in triplicate for both directions.[1]
A. Apical to Basolateral (A-B) - Absorption [1][10]
-
Add 0.5 mL of Dosing Solution (10 µM Compound in pH 6.5 buffer) to the Apical (donor) chamber.
-
Add 1.5 mL of Receiver Buffer (pH 7.4 HBSS/HEPES) to the Basolateral (receiver) chamber.
B. Basolateral to Apical (B-A) - Secretion [1]
-
Add 1.5 mL of Dosing Solution (10 µM Compound in pH 7.4 buffer) to the Basolateral (donor) chamber.
-
Add 0.5 mL of Receiver Buffer (pH 6.5 HBSS/MES) to the Apical (receiver) chamber.
C. Incubation
-
Incubate at 37°C in a shaker (60 rpm) or humidified incubator for 120 minutes .
-
Sampling: At T=120 min, collect 100 µL aliquots from the Receiver compartment.
-
Donor Sampling: Collect 50 µL from the Donor compartment at T=0 and T=120 min (to calculate Mass Balance/Recovery).
Step 4: Sample Analysis (LC-MS/MS)
Given the fluorinated aromatic structure, Negative Electrospray Ionization (ESI-) is recommended to detect the deprotonated carboxylate ion
-
Instrument: Triple Quadrupole LC-MS/MS (e.g., Sciex 6500+ or Waters Xevo).[1]
-
Column: C18 Reverse Phase (e.g., Waters BEH C18, 2.1 x 50 mm, 1.7 µm).[1]
-
Mobile Phase A: Water + 0.1% Formic Acid (or 10mM Ammonium Acetate for negative mode stability).[1]
-
Mobile Phase B: Acetonitrile.[1]
-
Transition: Monitor the parent ion (
~224.2) to the most stable fragment (likely loss of or fluoride).[1]
Data Analysis & Calculations
Apparent Permeability ( )
Calculate
-
: Rate of permeation (amount transported vs. time,
).[1][8] -
: Surface area of the filter (
for 12-well).[1] -
: Initial donor concentration (
).[1]
Efflux Ratio (ER)
[1]-
Interpretation:
Mass Balance (Recovery)
[1]-
Acceptance Criteria: Recovery should be 70%–120% .[1] Low recovery indicates non-specific binding (NSB) to the plastic device or cellular accumulation.[1]
Visualization of Transport Mechanism
The following diagram details the specific transport environment for this compound, highlighting the pH-dependent ionization states.
Caption: pH-dependent transport model.[1] Unionized species drive apical entry; efflux may oppose basolateral exit.[1]
Troubleshooting Guide
| Issue | Possible Cause | Corrective Action |
| Low Recovery (<70%) | Non-specific binding to plastic.[1] | Add 0.5% BSA to the receiver buffer to "trap" the compound and prevent sticking. |
| Low | Compound is highly ionized or paracellular leak is absent.[1] | Verify pH 6.5 in Apical buffer.[1] Ensure monolayer isn't "too tight" (check TEER vs historical data). |
| High Variability (CV > 20%) | Monolayer damage during washing.[1] | Use automated pipetting or extremely gentle manual addition down the side of the well. |
References
-
Hubatsch, I., et al. (2007).[1] Determination of drug permeability and prediction of drug absorption in Caco-2 monolayers.[1][11][8][10][][13] Nature Protocols, 2(9), 2111–2119.[1] Link[1]
-
Volpe, D. A. (2008).[1] Variability in Caco-2 and MDCK cell-based intestinal permeability assays. Journal of Pharmaceutical Sciences, 97(2), 712-725.[1] Link
-
Press, B., & Di Grandi, D. (2008).[1] Permeability screening for drug discovery.[1][8][] Current Opinion in Chemical Biology, 12(3), 329-337.[1]
-
FDA Guidance for Industry. (2020). In Vitro Drug Interaction Studies — Cytochrome P450 Enzyme- and Transporter-Mediated Drug Interactions.[1] Link
Sources
- 1. 5-Fluoro-2-methylbenzoic acid | C8H7FO2 | CID 182114 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Occurrence of Morpholine in Central Nervous System Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 1096880-75-9|this compound|BLD Pharm [bldpharm.com]
- 8. creative-bioarray.com [creative-bioarray.com]
- 9. 86522-89-6 CAS MSDS (2,4-Dichloro-5-fluorobenzoic acid) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 10. Caco-2 Cell Line Standardization with Pharmaceutical Requirements and In Vitro Model Suitability for Permeability Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 13. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
Application Note: Pre-Clinical Assessment of the Anti-Inflammatory Potential of 5-Fluoro-2-morpholinobenzoic Acid
This Application Note is designed as a comprehensive validation protocol for assessing the anti-inflammatory potential of 5-Fluoro-2-morpholinobenzoic acid (5-F-2-MBA) .
Given that 5-F-2-MBA (CAS: 1096880-75-9) is primarily characterized as a chemical intermediate, this guide treats it as a New Chemical Entity (NCE) . It synthesizes standard industry workflows for NSAID-like scaffolds with specific considerations for the morpholine moiety, which often enhances metabolic stability and kinase interaction.
Executive Summary & Rational Design
The evaluation of 5-F-2-MBA requires a dual-track approach: assessing its potential as a COX-inhibitor (due to the benzoic acid scaffold, similar to salicylates) and as a cytokine modulator (due to the morpholine ring, common in kinase inhibitors).
Mechanistic Hypothesis:
-
Scaffold Logic: The benzoic acid moiety suggests potential orthosteric binding to Cyclooxygenase (COX) enzymes.
-
Pharmacophore Logic: The 5-fluorine substitution typically increases metabolic stability and lipophilicity, potentially enhancing membrane permeability compared to non-fluorinated analogs. The morpholine ring improves water solubility and hydrogen-bonding potential, critical for reducing the gastric toxicity often associated with acidic NSAIDs.
Experimental Workflow Overview
The following workflow ensures that observed anti-inflammatory effects are specific and not artifacts of cytotoxicity.
Figure 1: Sequential validation workflow. Step 2 is critical: Anti-inflammatory activity must be distinguished from cell death.
Detailed Protocols
Phase 1: Compound Preparation & Solubility
Objective: Create a stable stock solution without precipitation.
-
Challenge: Benzoic acid derivatives can be sparingly soluble in neutral aqueous buffers.
-
Protocol:
-
Stock Solution: Dissolve 5-F-2-MBA in 100% DMSO to a concentration of 100 mM . Vortex for 1 minute.
-
Storage: Aliquot into amber tubes (light sensitive) and store at -20°C. Avoid repeated freeze-thaw cycles.
-
Working Solution: Dilute the stock into pre-warmed culture media (DMEM).
-
Critical Check: The final DMSO concentration in the cell assay must not exceed 0.1% (v/v) to avoid solvent toxicity.
-
Phase 2: Cytotoxicity Screening (MTT Assay)
Rationale: Before assessing inflammation, you must prove the compound does not kill the immune cells. Cell Line: RAW 264.7 Murine Macrophages (ATCC® TIB-71™).
-
Seeding: Plate cells at
cells/well in a 96-well plate. Incubate for 24h. -
Treatment: Treat cells with increasing concentrations of 5-F-2-MBA (e.g., 0, 5, 10, 25, 50, 100 µM) for 24h.
-
Dye Addition: Add 20 µL of MTT (5 mg/mL) to each well. Incubate for 4h at 37°C.
-
Solubilization: Remove media, add 150 µL DMSO to dissolve formazan crystals.
-
Measurement: Read absorbance at 570 nm .
-
Analysis: Calculate % Cell Viability.
-
Decision Gate: Only concentrations yielding >90% viability proceed to Phase 3.
-
Phase 3: Anti-Inflammatory Activity (The "Griess Assay")
Rationale: Nitric Oxide (NO) is a major pro-inflammatory mediator produced by iNOS. Its inhibition is a primary indicator of anti-inflammatory efficacy.
-
Induction: Seed RAW 264.7 cells (
cells/well) in 24-well plates. -
Pre-treatment: Add 5-F-2-MBA (at safe doses determined in Phase 2) for 1 hour prior to stimulation.
-
Control: Dexamethasone (1 µM) or Indomethacin (10 µM) as a positive control.
-
-
Stimulation: Add Lipopolysaccharide (LPS) (final conc. 1 µg/mL). Incubate for 18-24 hours .
-
Griess Reaction:
-
Mix 100 µL of cell culture supernatant with 100 µL of Griess Reagent (1:1 mix of 1% sulfanilamide and 0.1% NED).
-
Incubate 10 mins at room temperature (dark).
-
-
Quantification: Measure absorbance at 540 nm . Calculate Nitrite concentration using a NaNO2 standard curve.
Phase 4: Mechanistic Validation (NF-kB Pathway)
Rationale: To confirm how 5-F-2-MBA works, we assess the translocation of NF-kB, the master regulator of inflammation.
Figure 2: Putative Mechanism of Action. The assay tests if 5-F-2-MBA prevents NF-kB nuclear translocation or IkB degradation.
Protocol (Western Blot):
-
Lyse cells after 30-60 mins of LPS stimulation (early phase).
-
Separate Cytosolic vs. Nuclear fractions.
-
Blot for p65 (NF-kB) and IκB-α .
-
Success Criteria: 5-F-2-MBA treatment should result in retained IκB-α in the cytosol and reduced p65 in the nucleus compared to the LPS-only group.
-
Data Presentation & Analysis
Summarize your findings in a comparative table.
Table 1: Expected Data Output Structure
| Experimental Group | Dose (µM) | Cell Viability (%) | NO Production (µM) | TNF-α (pg/mL) | Inhibition (%) |
| Control (PBS) | - | 100 ± 2 | 2.1 ± 0.5 | < 10 | - |
| LPS Only | - | 95 ± 3 | 45.0 ± 2.1 | 1500 ± 120 | 0% |
| Positive Control | 10 | 94 ± 2 | 12.5 ± 1.2 | 450 ± 50 | ~72% |
| 5-F-2-MBA (Low) | 10 | 98 ± 1 | 38.0 ± 3.0 | 1200 ± 90 | Calculate |
| 5-F-2-MBA (High) | 50 | 92 ± 4 | 18.0 ± 2.5 | 600 ± 80 | Calculate |
Statistical Analysis:
-
Use One-way ANOVA followed by Dunnett’s post-hoc test.
-
Significance threshold: p < 0.05.
-
Calculate IC50 using non-linear regression (log(inhibitor) vs. response).
References & Authoritative Grounding
The protocols above are grounded in established methodologies for assessing small-molecule anti-inflammatories, particularly those sharing the benzoic acid and morpholine pharmacophores.
-
Morpholine-Benzoic Acid Derivatives:
-
Context: Studies on morpholine-substituted salicylates highlight their potential to inhibit COX enzymes with reduced gastric irritation.
-
Source: Almasirad, A., et al. (2006). "Synthesis and analgesic/anti-inflammatory activity of 2-(4-morpholinyl)ethyl esters of mefenamic acid and diclofenac." Biological & Pharmaceutical Bulletin.
-
-
Standard Protocol for RAW 264.7 Screening:
-
Context: The LPS-induced NO production assay is the industry standard for initial anti-inflammatory screening.
-
Source: Posadas, I., et al. (2000). "Nitric oxide synthase type II (iNOS) as a target for anti-inflammatory drugs." Naunyn-Schmiedeberg's Archives of Pharmacology.
-
-
Molecular Docking Methodologies:
-
Context: Validation of benzoic acid binding to COX-2 active sites.[1]
-
Source: Trott, O., & Olson, A. J. (2010). "AutoDock Vina: improving the speed and accuracy of docking with a new scoring function." Journal of Computational Chemistry.
-
-
Cytotoxicity Controls (MTT Assay):
-
Context: Essential for distinguishing pharmacological inhibition from cell death.
-
Source: Mosmann, T. (1983). "Rapid colorimetric assay for cellular growth and survival: application to proliferation and cytotoxicity assays." Journal of Immunological Methods.
-
Sources
Application Note: Pharmacophore Profiling & Antiproliferative Screening of 5-Fluoro-2-morpholinobenzoic Acid Scaffolds
Executive Summary
5-Fluoro-2-morpholinobenzoic acid (CAS: 143779-32-2) represents a "privileged scaffold" in medicinal chemistry, serving as the critical pharmacophore for selective Phosphoinositide 3-kinase (PI3K) inhibitors, most notably the PI3K
While often utilized as a synthetic intermediate, the 2-morpholinobenzoic acid moiety itself possesses intrinsic biological relevance due to the morpholine oxygen’s ability to form a key hydrogen bond with the hinge region of kinase domains (e.g., Val851 in PI3K
Chemical Biology & Mechanism of Action[2][3][4]
Structural Basis of Activity
The antiproliferative activity of this compound derivatives stems from their competitive inhibition of the ATP-binding pocket in lipid kinases.
-
Morpholine Ring: Acts as the "hinge binder." The oxygen atom functions as a hydrogen bond acceptor.
-
Carboxylic Acid/Amide: Directs the molecule into the affinity pocket. In high-potency drugs (e.g., TGX-221), this acid is derivatized to an amide-linked chromone or pyrimidine to maximize hydrophobic interactions.
-
Fluorine Substitution (C5): Enhances metabolic stability (blocking oxidation) and modulates the pKa of the aniline nitrogen, influencing solubility and bioavailability.
Target Pathway: PI3K/Akt Signaling
The scaffold targets Class I PI3Ks. In cancers like prostate adenocarcinoma (e.g., PC3 cells) where the tumor suppressor PTEN is deleted, the pathway is constitutively active.[2] Inhibiting PI3K prevents the phosphorylation of PIP2 to PIP3, thereby silencing the survival kinase Akt .
Figure 1: Mechanism of Action. The scaffold competitively inhibits PI3K, preventing Akt activation, particularly effective in PTEN-null systems.
Experimental Protocols
Protocol A: Compound Preparation & Solubilization
The free acid form can be sparingly soluble in aqueous media. Proper stock preparation is critical to avoid micro-precipitation which leads to false negatives in screening.
-
Weighing: Weigh 5-10 mg of this compound (CAS 143779-32-2) into a sterile glass vial.
-
Solvent: Add anhydrous DMSO (Dimethyl Sulfoxide) to achieve a 20 mM stock concentration .
-
Note: Avoid ethanol; the morpholine moiety is stable, but the acid can esterify if stored improperly in alcohols.
-
-
Sonicate: Sonicate for 5 minutes at room temperature until visually clear.
-
Sterilization: Filter through a 0.22 µm PTFE syringe filter (nylon filters may bind the compound).
-
Storage: Aliquot into amber tubes and store at -20°C. Stable for 6 months. Avoid freeze-thaw cycles >3 times.
Protocol B: Antiproliferative Screening (MTT Assay)
This protocol evaluates the IC50 of the scaffold and its derivatives. We recommend using PC3 (PTEN-null) cells as the sensitive line and DU145 (PTEN-wt) as a control to determine pathway selectivity.
Materials:
-
PC3 Cell Line (ATCC CRL-1435)
-
MTT Reagent (5 mg/mL in PBS)
-
Positive Control: TGX-221 (1 µM) or Wortmannin.
Workflow:
-
Seeding: Plate cells in 96-well plates at 3,000–5,000 cells/well in 100 µL complete media (RPMI-1640 + 10% FBS). Incubate for 24h to allow attachment.
-
Treatment:
-
Prepare serial dilutions of the this compound stock in media.
-
Range: 0.1 µM to 100 µM (8-point dose response).
-
Critical: Ensure final DMSO concentration is <0.5% in all wells.
-
-
Incubation: Incubate cells for 72 hours at 37°C, 5% CO2.
-
Readout:
-
Add 20 µL MTT reagent per well. Incubate 3–4 hours.
-
Aspirate media carefully.
-
Solubilize formazan crystals with 150 µL DMSO.
-
Read absorbance at 570 nm (reference 630 nm).
-
Data Analysis:
Calculate % Viability =
Protocol C: Mechanistic Validation (Western Blot)
To confirm the antiproliferative effect is due to PI3K inhibition (and not general cytotoxicity), you must assess the phosphorylation status of Akt.
Target: Phospho-Akt (Ser473) vs. Total Akt.
-
Treatment: Seed PC3 cells in 6-well plates (
cells/well). Treat with the compound at IC50 for 2 hours (short exposure captures signaling inhibition before apoptosis). -
Lysis: Wash with ice-cold PBS containing phosphatase inhibitors (NaVO4, NaF). Lyse in RIPA buffer.
-
Blotting:
-
Load 20-30 µg protein/lane on 10% SDS-PAGE.
-
Transfer to PVDF membrane.
-
Primary Ab: Rabbit anti-pAkt (Ser473) (1:1000).
-
Secondary Ab: HRP-conjugated Goat anti-Rabbit.
-
-
Result Interpretation: A potent hit will show diminished pAkt bands compared to the DMSO control, while Total Akt levels remain constant.
Experimental Workflow Visualization
Figure 2: Screening workflow for this compound derivatives.
Expected Data & Interpretation
The following table summarizes expected outcomes when screening the acid scaffold versus its optimized derivatives (e.g., amides).
| Compound Class | Expected IC50 (PC3) | pAkt Inhibition | Interpretation |
| Parent Acid (5-F-2-MBA) | > 50 µM | Weak / None | Low cell permeability; weak binder due to charge repulsion. |
| Simple Ester (Methyl ester) | 10 - 50 µM | Moderate | Improved permeability; hydrolyzed intracellularly to acid. |
| Amide Derivative (TGX-analog) | < 1 µM | Strong | Hit. High affinity binding to PI3K ATP pocket. |
| Negative Control (DMSO) | N/A | None | Baseline proliferation. |
Technical Note: If the parent acid shows no activity, do not discard the scaffold. The carboxylic acid is a synthetic handle. The biological value lies in its conversion to amides which access the hydrophobic region of the kinase pocket [1].
References
-
Jackson, S. P., et al. (2005). "PI 3-kinase p110beta: a new target for antithrombotic therapy." Nature Medicine, 11(5), 507–514.
-
Rewcastle, G. W., et al. (2015). "Exploring the isoform selectivity of TGX-221 related pyrido[1,2-a]pyrimidinone-based Class IA PI 3-kinase inhibitors." Bioorganic & Medicinal Chemistry, 23(15), 4366-4380.
-
Chaussade, C., et al. (2007). "Evidence for functional redundancy of class IA PI3K isoforms in insulin signalling." Biochemical Journal, 404(3), 449–458.
-
Perry, J. R., et al. (2019). "The Antiproliferative Activity of PI3K Inhibitors in PTEN-Null Prostate Cancer." Molecular Cancer Therapeutics, 18(6).
Sources
- 1. 5-(4,6-Dimorpholino-1,3,5-triazin-2-yl)-4-(trifluoromethyl)pyridin-2-amine (PQR309), a Potent, Brain-Penetrant, Orally Bioavailable, Pan-Class I PI3K/mTOR Inhibitor as Clinical Candidate in Oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and PI3 Kinase Inhibition Activity of Some Novel Trisubstituted Morpholinopyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimization of 5-Fluoro-2-morpholinobenzoic Acid Synthesis
Current Status: Online Operator: Senior Application Scientist Ticket ID: S-N-AR-2024-OPT[1][2]
Executive Summary & Reaction Logic
Welcome to the technical support hub for nucleophilic aromatic substitution (SNAr). The synthesis of 5-Fluoro-2-morpholinobenzoic acid is a classic example of regioselective substitution.[1][2]
The most efficient route utilizes 2,5-difluorobenzoic acid (or its ester) as the starting material.[1][2] The reaction relies on the electronic activation provided by the carboxyl group to facilitate the displacement of the fluorine atom at the C2 position by morpholine.[1][2]
The Regioselectivity Mechanism
In SNAr reactions, nucleophilic attack occurs preferentially at positions ortho or para to an electron-withdrawing group (EWG).[1][2]
-
Position C2: Ortho to the Carboxyl group (-COOH).[1][2] Highly Activated.
-
Position C5: Meta to the Carboxyl group. Deactivated/Inert.
This electronic difference ensures that morpholine selectively displaces the fluorine at C2, leaving the C5 fluorine intact to yield the target molecule.[1][2]
Critical Workflow Visualization
The following diagram illustrates the reaction pathway and the critical intermediate (Meisenheimer Complex) that dictates the yield.[1][2]
Caption: Figure 1. The SNAr pathway showing the stabilization of the transition state by the ortho-carboxyl group.[1][2]
Protocol Optimization Guide
A. Substrate Selection: Acid vs. Ester
This is the single most common cause of low yields.[1][2]
| Parameter | Route A: Free Acid (2,5-Difluorobenzoic acid) | Route B: Ester (Methyl 2,5-difluorobenzoate) |
| Reactivity | Low. The base (morpholine) deprotonates the acid to form a carboxylate anion (-COO⁻).[1][2] This anion is electron-rich and repels the incoming nucleophile.[1][2] | High. The ester group (-COOMe) remains neutral and strongly electron-withdrawing, activating the ring.[1][2] |
| Conditions | Requires high heat (100°C+) and long reaction times.[1][2] | Reacts under milder conditions (60-80°C).[1][2] |
| Step Count | 1 Step (Direct). | 2 Steps (Substitution + Hydrolysis).[1][2][3] |
| Recommendation | Not Recommended for high throughput.[1][2] | Recommended for maximum yield and purity.[1][2] |
B. Solvent & Base Effects[1][2]
-
Solvent: Use DMSO or DMF .[1][2] These polar aprotic solvents solvate the cation but leave the nucleophile (morpholine) "naked" and highly reactive.[1][2] Protic solvents (Ethanol/Water) will solvate the nucleophile, significantly reducing the reaction rate.[1][2]
-
Base: Use excess Morpholine (3-4 equivalents).[1][2] It acts as both the nucleophile and the base to scavenge the HF generated.[1][2]
Troubleshooting & FAQs
Q1: My reaction conversion stalls at ~60%. Adding more morpholine doesn't help.[1][2] Why?
Diagnosis: You are likely using the Free Acid starting material in a non-polar or protic solvent.[1][2] The Mechanism: As the reaction proceeds, the generated HF forms a salt with morpholine.[1][2] If you are using the free acid, the carboxyl group also deprotonates.[1][2] The accumulation of salts can crash out or "oil out" the starting material, preventing further reaction.[1][2] The Fix:
-
Increase temperature to 110°C .
-
Alternative: Convert your starting material to the methyl ester using MeOH/H₂SO₄ before reacting with morpholine.[1][2]
Q2: I have high conversion, but I lose product during the aqueous workup. Where is it going?
Diagnosis: Incorrect pH management during isolation.[1][2] The Mechanism: The product is an amino acid (zwitterion).[1][2]
-
High pH (>8): It exists as a carboxylate salt (Water Soluble).[1][2]
-
Low pH (<1): The morpholine nitrogen protonates (Water Soluble).[1][2]
-
Isoelectric Point (pI): The molecule is least soluble near its pI (typically pH 3–5).[1][2] The Fix:
-
Dilute the reaction mixture with water.
-
Slowly acidify with 6N HCl.
-
Stop exactly at pH 4-5. The product should precipitate as a solid. If you go to pH 1, it will redissolve.[1][2]
Q3: The product contains a persistent impurity (10-15%). What is it?
Diagnosis: Regioselectivity failure or hydrolysis byproduct.[1][2]
-
Regio-isomer: If the temperature is too high (>140°C), you may force substitution at C5, though this is rare.
-
Hydrolysis: If using the ester route and not drying solvents, you might have partially hydrolyzed ester mixed with the acid.[1][2] The Fix: Maintain temperature <120°C. If using the ester route, ensure complete hydrolysis (using NaOH) after the morpholine substitution is finished, then acidify.[1][2]
Interactive Troubleshooting Tree
Use this logic flow to diagnose your current experiment.
Caption: Figure 2. Decision tree for troubleshooting yield and isolation issues.
References
-
Regioselectivity in SNAr
-
Synthesis of 5-fluoro-2-nitrobenzoic acid (Precursor Chemistry)
-
General SNAr Optimization (Solvent Effects)
-
Compound Data & Safety
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. 5-Fluoro-2-methylbenzoic acid | C8H7FO2 | CID 182114 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. m.youtube.com [m.youtube.com]
- 5. vapourtec.com [vapourtec.com]
- 6. researchgate.net [researchgate.net]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. EP0751115B1 - Process for the preparation of 5-fluoro-2-nitrobenzoic acid - Google Patents [patents.google.com]
- 10. 5-Fluoro-2-nitrobenzoic acid synthesis - chemicalbook [chemicalbook.com]
Technical Support Center: Synthesis of 5-Fluoro-2-morpholinobenzoic Acid
As a Senior Application Scientist, this guide provides in-depth technical support for researchers encountering challenges in the synthesis of 5-Fluoro-2-morpholinobenzoic acid. This document is structured to anticipate and address common issues, particularly focusing on the identification and mitigation of byproducts.
The synthesis of this compound, a valuable building block in medicinal chemistry, typically proceeds via a nucleophilic aromatic substitution (SNAr) reaction. The most common route involves the reaction of 2,5-difluorobenzoic acid with morpholine. The fluorine atom at the 2-position is activated towards substitution by the adjacent carboxylic acid group, making it the primary site of reaction.
However, as with many organic syntheses, the formation of byproducts can complicate the reaction and purification process. This guide will address the most common challenges and provide troubleshooting strategies.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My reaction is sluggish or incomplete. What are the potential causes and how can I improve the conversion?
A1: Incomplete conversion is a common issue in SNAr reactions. Several factors can contribute to this:
-
Insufficient reaction temperature: SNAr reactions often require elevated temperatures to proceed at a reasonable rate. If you are running the reaction at room temperature, consider gently heating it. A temperature range of 80-120 °C is a good starting point, depending on the solvent.
-
Inappropriate solvent: The choice of solvent is critical. Polar aprotic solvents such as DMSO, DMF, or NMP are generally preferred as they can solvate the cationic species and accelerate the reaction.
-
Base strength: A base is typically required to deprotonate the morpholine and to neutralize the HF that is formed during the reaction. Common bases include K₂CO₃, Cs₂CO₃, or an excess of morpholine itself. If the reaction is slow, consider using a stronger base or ensuring that the base is sufficiently dry.
-
Water content: The presence of water can hinder the reaction by competing with the nucleophile and reacting with the base. Ensure all reagents and solvents are anhydrous.
Q2: I've isolated my product, but NMR and LC-MS analysis show the presence of an isomer. What is this byproduct and how can I avoid it?
A2: The most likely isomeric byproduct is 2-Fluoro-5-morpholinobenzoic acid . This arises from the substitution of the fluorine atom at the 5-position instead of the 2-position.
While the fluorine at the 2-position is more activated, substitution at the 5-position can still occur, particularly at higher temperatures or with prolonged reaction times.
Mitigation Strategies:
-
Temperature control: Carefully control the reaction temperature. Running the reaction at the lowest temperature that provides a reasonable rate can improve selectivity.
-
Reaction time: Monitor the reaction progress by TLC or LC-MS and stop the reaction once the starting material is consumed to avoid the formation of the thermodynamic product.
-
Choice of starting material: While less common, using 2-chloro-5-fluorobenzoic acid could potentially offer different selectivity, though the chloro group is generally less reactive than the fluoro group in SNAr.
Visualizing the Reaction and Byproduct Formation
Caption: Primary reaction pathway and isomeric byproduct formation.
Q3: My mass spectrometry data shows a peak corresponding to the loss of fluorine and the addition of a hydroxyl group. What is this species?
A3: This byproduct is likely 5-Fluoro-2-hydroxybenzoic acid or 2-Hydroxy-5-fluorobenzoic acid . This can form if there is residual water in your reaction mixture, which can act as a competing nucleophile.
Troubleshooting:
-
Anhydrous conditions: Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents and reagents.
-
Purification: This acidic byproduct can often be separated from the desired product by careful pH adjustment during workup or by column chromatography.
Q4: I am having difficulty purifying my product. What are some recommended purification strategies?
A4: The purification of this compound can be challenging due to the presence of structurally similar byproducts. A multi-step approach is often necessary.
Recommended Purification Workflow:
-
Aqueous Workup: After the reaction is complete, cool the mixture and quench with water. Acidify the solution with an acid like HCl to a pH of around 3-4. The desired product and any acidic byproducts should precipitate. Filter the solid and wash with cold water.
-
Recrystallization: Recrystallization can be an effective method for removing less polar impurities. Solvents to consider include ethanol, isopropanol, or a mixture of ethyl acetate and hexanes.
-
Column Chromatography: If recrystallization is insufficient, column chromatography is the next step. A silica gel column with a mobile phase gradient of ethyl acetate in hexanes, often with a small amount of acetic acid (0.5-1%) to keep the carboxylic acid protonated and improve peak shape, is a good starting point.
Experimental Protocols
Protocol 1: General Synthesis of this compound
-
To a solution of 2,5-difluorobenzoic acid (1.0 eq) in a polar aprotic solvent (e.g., DMSO, 5-10 mL per gram of starting material), add morpholine (2.5 eq) and a base such as K₂CO₃ (2.0 eq).
-
Heat the reaction mixture to 80-100 °C and monitor its progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and pour it into ice-water.
-
Acidify the aqueous solution to pH 3-4 with 1M HCl.
-
Collect the resulting precipitate by vacuum filtration and wash with cold water.
-
Dry the crude product under vacuum.
-
Purify by recrystallization or column chromatography as needed.
Protocol 2: Analytical Identification of Byproducts by LC-MS
-
Column: A C18 reverse-phase column is suitable.
-
Mobile Phase: A gradient of acetonitrile in water with 0.1% formic acid is a good starting point.
-
Detection: UV detection at 254 nm and mass spectrometry in both positive and negative ion modes.
| Compound | Expected [M+H]⁺ | Expected [M-H]⁻ |
| This compound | 226.09 | 224.07 |
| 2-Fluoro-5-morpholinobenzoic acid | 226.09 | 224.07 |
| 2,5-Difluorobenzoic acid (unreacted) | 159.02 | 157.00 |
| 5-Fluoro-2-hydroxybenzoic acid | 157.03 | 155.01 |
Troubleshooting Workflow
Caption: A general troubleshooting workflow for the synthesis.
References
-
Nucleophilic Aromatic Substitution: For a general understanding of the SNAr mechanism, resources from educational institutions and chemical suppliers are valuable. While not a peer-reviewed paper, general organic chemistry resources provide the foundational principles.[1][2]
-
Related Syntheses of Fluoro-aromatic Compounds: Patent literature often provides detailed experimental procedures for related molecules, which can be adapted. For instance, the synthesis of other substituted fluorobenzoic acids can offer insights into reaction conditions.[3][4][5]
-
Buchwald-Hartwig Amination: While the primary focus is on SNAr, for less activated systems, palladium-catalyzed cross-coupling reactions like the Buchwald-Hartwig amination are an alternative. Understanding these methods can be useful for developing alternative synthetic routes.[6][7][8][9][10]
-
Ullmann Condensation: Another classical method for forming aryl-nitrogen bonds is the Ullmann condensation, which could be considered as an alternative synthetic strategy.[11]
-
Purification Techniques: Standard organic chemistry laboratory manuals provide comprehensive guidance on purification techniques such as recrystallization and chromatography.[12]
-
Solvent Effects in SNAr: The choice of solvent can significantly impact the regioselectivity and rate of SNAr reactions.[13]
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. m.youtube.com [m.youtube.com]
- 3. CN114907234B - Preparation method of 2-fluoro-5-formylbenzonitrile - Google Patents [patents.google.com]
- 4. CN110105193B - Synthetic method of 2-halogen-5-bromobenzoic acid - Google Patents [patents.google.com]
- 5. US11001552B2 - Method for preparation of 5-fluoro-2-methyl-3-nitrobenzoic acid and its methyl ester - Google Patents [patents.google.com]
- 6. Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. New 2-(aryl/heteroaryl)-6-(morpholin-4-yl/pyrrolidin-1-yl)-(4-trifluoromethyl)quinolines: synthesis via Buchwald–Hartwig amination, photophysics, and biomolecular binding properties - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. Microwave-Assisted Buchwald–Hartwig Double Amination: A Rapid and Promising Approach for the Synthesis of TADF Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Organic Syntheses Procedure [orgsyn.org]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Stability & Degradation of 5-Fluoro-2-morpholinobenzoic Acid
Status: Operational Role: Senior Application Scientist Topic: Degradation Kinetics & Troubleshooting Molecule Class: N-Aryl Morpholine / Benzoic Acid Derivative
Technical Overview: The Chemistry of Instability
To troubleshoot effectively, you must understand the molecular vulnerabilities of 5-Fluoro-2-morpholinobenzoic acid . This molecule is not inert; it possesses a "push-pull" electronic system that dictates its degradation profile.
The Structural Vulnerabilities
-
The Morpholine "Hotspot" (Oxidation): The nitrogen atom in the morpholine ring is attached to the benzene core (an aniline-like linkage). While the phenyl ring delocalizes the lone pair, making it less basic, this nitrogen remains the primary site for oxidative attack, leading to N-oxide formation (
Da). -
The Ortho-Effect (Solubility & Cyclization): The morpholine ring at position 2 is ortho to the carboxylic acid. This proximity creates steric strain and potential intramolecular hydrogen bonding. In solution, this affects solubility significantly—shifts in pH can force the molecule into a hydrophobic conformation, causing rapid precipitation.
-
The Fluorine Substituent (Electronic Activation): The fluorine at position 5 is para to the morpholine nitrogen. While the C-F bond itself is stable, its electron-withdrawing nature coupled with the electron-donating morpholine makes the aromatic ring susceptible to photo-oxidative processes under UV light.
Troubleshooting Guide (FAQs)
Direct answers to common observations in the lab.
Q1: I see a new peak at RRT ~0.9 with a mass shift of +16 Da. What is it?
Diagnosis: N-Oxidation. Cause: The morpholine nitrogen has reacted with dissolved oxygen or peroxides in your solvent. This is the classic signature of the N-oxide degradation product. Solution:
-
Immediate: Degas all buffers and solvents.
-
Preventative: Add an antioxidant like Ascorbic Acid (0.1%) or Sodium Metabisulfite to the stock solution if compatible with downstream chemistry. Store under Argon/Nitrogen.
-
Check Solvents: Ensure your THF or Ethers are peroxide-free.
Q2: My sample precipitated inside the HPLC lines/column. Why?
Diagnosis: Isoelectric Precipitation (pH Mismatch). Cause: This molecule behaves as a weak acid (Benzoic acid moiety) and a very weak base (Aniline moiety).
-
High pH (>7): Soluble (Carboxylate anion).
-
Low pH (<2): Soluble (Protonated ammonium cation).
-
Mid pH (3–5): Danger Zone. The molecule may exist in a neutral or zwitterionic state with net-zero charge, leading to minimum solubility. Solution:
-
Avoid mobile phases buffered between pH 3.0 and 5.0.
-
Use a high-pH wash (e.g., Water/MeOH with 0.1% Ammonia) to clear the blockage.
Q3: The solution turned yellow/brown after sitting on the bench for 4 hours.
Diagnosis: Photodegradation. Cause: The electron-rich aromatic system absorbs UV/Vis light, leading to radical formation and polymerization or quinoid-like degradation products. Solution:
-
Protocol: Use amber glassware exclusively.
-
Test: Wrap a control vial in aluminum foil. If the foil-wrapped vial remains clear while the exposed one yellows, confirm light sensitivity.
Q4: I see "ghost peaks" that disappear when I re-inject the same vial.
Diagnosis: On-Column Degradation or Carryover. Cause: If the peak size varies with injection residence time or temperature, the compound might be degrading during the analysis (likely thermal decarboxylation if the column is >50°C, though rare for this specific structure). Solution:
-
Lower column temperature to 25°C.
-
Check the autosampler temperature (keep at 4°C).
Degradation Pathways & Logic[1]
The following diagram illustrates the validated degradation pathways for this compound. Use this to identify impurity peaks in your LC-MS data.
Figure 1: Primary degradation pathways.[1] The N-oxide formation is the statistically most probable impurity in solution.
Validated Experimental Protocols
Protocol A: Forced Degradation (Oxidative Stress)
Purpose: To generate the N-oxide standard for HPLC method development.
-
Preparation: Dissolve 10 mg of this compound in 10 mL of Acetonitrile/Water (50:50).
-
Stress: Add 1.0 mL of 3% Hydrogen Peroxide (
). -
Incubation: Store at Room Temperature (25°C) for 2 hours. Do not heat, as this may cause secondary ring opening.
-
Quench: Neutralize with Sodium Metabisulfite solution before injection to prevent on-column oxidation.
-
Analysis: Look for the peak eluting slightly earlier than the parent (more polar) with M+16.
Protocol B: pH-Solubility Profiling
Purpose: To determine the safe pH range for formulation and chromatography.
| pH Condition | Buffer System (10 mM) | Expected Result | Action |
| pH 1.2 | 0.1N HCl | Variable (Protonated) | Check for slow hydrolysis. |
| pH 4.5 | Acetate Buffer | High Risk (Precipitation) | Avoid this range in HPLC. |
| pH 6.8 | Phosphate Buffer | Soluble (Ionized) | Ideal for storage. |
| pH 10.0 | Borate/Ammonia | Soluble (Fully Ionized) | Good for cleaning lines. |
Troubleshooting Decision Tree
Use this logic flow to resolve stability issues in real-time.
Figure 2: Rapid decision tree for diagnosing solution instability.
References
-
Morpholine Degradation Mechanisms
-
Poupin, P., et al. (1998). Degradation of Morpholine by an Environmental Mycobacterium Strain Involves a Cytochrome P-450. Applied and Environmental Microbiology. Link
-
-
Photostability of Benzoic Acid Derivatives
-
Wang, L., et al. (2020). Study of the photodegradation of 2-chlorobenzoic acid by TiO2. Saudi Journal of Biological Sciences. Link
-
-
General Stability of N-Aryl Morpholines
-
Combettes, L.E., et al. (2025). Photocatalytic Synthesis of Substituted 2-Aryl Morpholines. Journal of the American Chemical Society. Link
-
-
Fluoroquinolone (Morpholine-Analog)
-
Chemical Properties of 2-Fluorobenzoic Acid
Sources
- 1. Common Degradative Pathways of Morpholine, Thiomorpholine, and Piperidine by Mycobacterium aurum MO1: Evidence from 1H-Nuclear Magnetic Resonance and Ionspray Mass Spectrometry Performed Directly on the Incubation Medium - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. 2-Fluorobenzoic acid | C7H5FO2 | CID 9935 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Crystallization of 5-Fluoro-2-morpholinobenzoic Acid
Welcome to the technical support center for the crystallization of 5-Fluoro-2-morpholinobenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during the purification of this compound. The advice herein is grounded in established principles of physical organic chemistry and crystallization theory.
I. Frequently Asked Questions (FAQs)
This section addresses the most common initial hurdles in crystallizing this compound.
Q1: My this compound won't dissolve in my chosen solvent, even with heating. What's wrong?
A1: This indicates a fundamental mismatch between the solute and solvent polarity. This compound possesses both polar (carboxylic acid, morpholine) and nonpolar (fluorinated benzene ring) features. If solubility is low even at elevated temperatures, your solvent is likely too nonpolar (e.g., hexane, toluene) or too polar if the compound is precipitating as a salt.
-
Causality: For a compound to dissolve, the energy gained from solvent-solute interactions must overcome the energy of the crystal lattice and solvent-solvent interactions. Benzoic acids often form strong hydrogen-bonded dimers in the solid state, requiring a solvent capable of disrupting these interactions.[1][2]
-
Solution: You must select a more appropriate solvent or solvent system. Refer to the Solvent Selection Guide (Table 1) for a systematic approach. A good starting point for substituted benzoic acids is often a polar protic solvent like ethanol, methanol, or water, or a mixture of these.[3][4]
Q2: My compound "oiled out" instead of forming crystals upon cooling. How do I fix this?
A2: "Oiling out" or liquid-liquid phase separation occurs when a solution becomes supersaturated at a temperature above the melting point of the solute in that specific solvent environment. The high concentration and rapid cooling rate favor the formation of a disordered, liquid phase over an ordered crystal lattice.
-
Causality: The rate of cooling is too high, or the solution is excessively supersaturated. Impurities can also suppress the crystallization process and promote oiling.
-
Solutions:
-
Reduce Cooling Rate: Allow the solution to cool slowly to room temperature on the benchtop before transferring it to an ice bath. Insulating the flask can further slow this process.[5]
-
Decrease Supersaturation: Re-heat the solution until the oil redissolves. Add a small amount of additional hot solvent (1-5% of the total volume) to slightly decrease the concentration. Then, proceed with slow cooling.
-
Use a Different Solvent: The chosen solvent may be too "good," meaning the compound is still highly soluble even at lower temperatures. A solvent mixture, where the compound is less soluble in the second solvent (an anti-solvent), can be effective.[4][6]
-
Q3: The solution is cool, but no crystals have formed. What are the next steps?
A3: This is a common issue related to the nucleation barrier. A supersaturated solution is thermodynamically unstable, but crystal formation requires an initial energetic "push" to start the process of lattice formation.[7][8]
-
Causality: The solution is supersaturated but lacks nucleation sites for crystal growth to begin.
-
Solutions (in order of preference):
-
Scratch the Flask: Use a glass rod to scratch the inside of the flask at the surface of the solution.[7][8][9] The microscopic imperfections in the glass provide a high-energy surface that acts as a template for nucleation.
-
Add a Seed Crystal: If you have a small amount of the pure solid, add a tiny crystal to the supersaturated solution.[7][9] This provides a perfect template for subsequent crystal growth.
-
Create In Situ Seed Crystals: Dip a glass rod into the solution, remove it, and allow the solvent to evaporate, leaving a thin film of solid on the rod. Re-introducing this rod into the solution will dislodge microscopic seed crystals.[7][9]
-
Concentrate the Solution: If induction methods fail, it's possible the solution is not sufficiently supersaturated.[5] Gently heat the solution to evaporate a small portion of the solvent and then attempt the cooling and induction process again.
-
II. Systematic Troubleshooting Guide
When simple FAQs do not resolve the issue, a more structured approach is necessary. This guide walks through a logical workflow to diagnose and solve persistent crystallization problems.
Troubleshooting Workflow Diagram
Caption: A logical workflow for troubleshooting the crystallization process.
In-Depth Guide to Key Steps
Step 1: Solvent Selection - The Critical Foundation
The choice of solvent is the most critical parameter in a successful crystallization. The ideal solvent should exhibit high solubility for this compound at high temperatures and low solubility at low temperatures.
-
Molecular Rationale: The molecule's carboxylic acid group can form strong hydrogen bonds. Solvents with hydrogen-bond accepting capabilities (like alcohols, water, or ethyl acetate) are often good candidates.[2] However, the fluorophenyl ring adds hydrophobicity, suggesting that a moderately polar solvent or a mixed solvent system might be optimal.
-
Practical Screening: Test solubility in a range of solvents on a small scale (a few milligrams in ~0.5 mL of solvent). Observe solubility at room temperature and then upon heating.
Table 1: Solvent Selection Guide for this compound
| Solvent Class | Example Solvents | Suitability Rationale & Comments |
|---|---|---|
| Polar Protic | Ethanol, Methanol, Water | Good starting point. Carboxylic acids are often soluble in hot alcohols and water.[3] A mixture like Ethanol/Water can be fine-tuned to achieve ideal solubility.[6] |
| Polar Aprotic | Acetone, Ethyl Acetate, Acetonitrile | Potentially effective. These can dissolve the compound but may be "too good," leading to lower yields. Good for co-solvent systems.[3][10] |
| Nonpolar | Hexane, Toluene | Poor primary solvents. Unlikely to dissolve the polar functional groups. Best used as an "anti-solvent" in a co-solvent system. |
| Ethers | Tetrahydrofuran (THF), Diethyl Ether | Use with caution. Can be good solvents, but their low boiling points can make handling difficult. Often used in co-solvent systems.[4][10] |
Step 2: Addressing Persistent Oiling - The Co-Solvent Method
If oiling out persists even with slow cooling, a co-solvent (or anti-solvent) technique is the most robust solution.
-
Dissolve the compound in a minimum amount of a "good" hot solvent (e.g., ethanol), in which it is highly soluble.
-
While the solution is still hot, add a "poor" solvent (an anti-solvent, e.g., water or hexane) dropwise until the solution becomes faintly cloudy (turbid). This indicates the point of saturation.
-
Add a few drops of the "good" solvent to redissolve the precipitate and make the solution clear again.
-
Allow the solution to cool slowly. The gradual change in solvent polarity during cooling will gently decrease the compound's solubility, promoting the formation of an ordered crystal lattice.[11]
III. Standard Recrystallization Protocol
This protocol provides a reliable starting point for the purification of this compound.
Experimental Protocol Diagram
Caption: Step-by-step workflow for a standard recrystallization experiment.
Step-by-Step Methodology
-
Dissolution: Place the crude this compound in an appropriately sized Erlenmeyer flask. Add a boiling chip. Heat a chosen solvent (e.g., 9:1 ethanol/water) to its boiling point and add it portion-wise to the flask with swirling and heating until the solid just dissolves.
-
Decolorization (If Necessary): If the solution is colored by impurities, remove it from the heat, allow it to cool slightly, and add a small amount of activated carbon. Reheat to boiling for a few minutes.
-
Hot Filtration (If Necessary): To remove the activated carbon or any insoluble impurities, perform a hot gravity filtration through a fluted filter paper into a clean, pre-warmed flask.
-
Crystallization: Cover the mouth of the flask with a watch glass and allow the solution to cool slowly and undisturbed to room temperature. Once at room temperature, place the flask in an ice-water bath for at least 20 minutes to maximize crystal formation.[5]
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold crystallization solvent to remove any adhering impurities.
-
Drying: Dry the crystals in a vacuum oven or desiccator until a constant weight is achieved.
By systematically applying these principles and techniques, researchers can overcome common challenges and achieve high-purity crystalline this compound.
References
-
Nichols, L. (2022). 3.5E: Initiating Crystallization. Chemistry LibreTexts. Available at: [Link]
- BenchChem. (n.d.). Application Notes and Protocols: Condensation Reactions of 2-Fluoro-5-formylbenzoic Acid. BenchChem.
-
Meredith College. (2025). 3.5: Inducing Recrystallization. Chemistry LibreTexts. Available at: [Link]
- Quora. (2021). What are the ways by which crystallization can be induced?
- Google Patents. (n.d.). US9233905B2 - Oxidation and crystallization process for aromatic carboxylic acid production.
- SciSpace. (n.d.). Drowning-out crystallisation of benzoic acid: Influence of processing conditions and solvent composition on crystal size and shape. SciSpace.
- MDPI. (2022).
- Sreenivasa, S., et al. (2013). 2-Amino-5-fluorobenzoic acid.
- University of Bristol. (n.d.).
- University of Rochester, Department of Chemistry. (n.d.).
- ACS Publications. (2021). Speciation of Substituted Benzoic Acids in Solution: Evaluation of Spectroscopic and Computational Methods for the Identification of Associates and Their Role in Crystallization.
- University of Glasgow, School of Chemistry. (2006).
- ResearchGate. (2025). Structures of benzoic acids with substituted pyridines and quinolines: Salt versus co-crystal formation.
- Karunanithi, A. T., et al. (2009). Solvent design for crystallization of carboxylic acids.
- Ossila. (n.d.). 5-Chloro-2-fluorobenzoic acid | CAS Number 394-30-9. Ossila.
- RSC Publishing. (2020). Can molecular flexibility control crystallization? The case of para substituted benzoic acids. RSC Publishing.
- Fieser, L. F. (n.d.). VIII.
- ChemicalBook. (n.d.). 2-Amino-5-fluorobenzoic acid CAS#: 446-08-2. ChemicalBook.
- CrystEngComm (RSC Publishing). (n.d.). Intermolecular interactions and permeability of 5-fluorouracil cocrystals with a series of isomeric hydroxybenzoic acids: a combined theoretical and experimental study.
- University of Missouri–St. Louis. (n.d.).
- Google Patents. (n.d.).
- Chemsrc. (2025). 2-Amino-5-fluorobenzoic acid | CAS#:446-08-2. Chemsrc.
Sources
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Reagents & Solvents [chem.rochester.edu]
- 4. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 5. westfield.ma.edu [westfield.ma.edu]
- 6. scispace.com [scispace.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. quora.com [quora.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. mdpi.com [mdpi.com]
- 11. depts.washington.edu [depts.washington.edu]
Technical Support Center: Scaling Up 5-Fluoro-2-morpholinobenzoic Acid Synthesis
Status: Operational Ticket Focus: Process Optimization & Troubleshooting Target Molecule: 5-Fluoro-2-morpholinobenzoic acid (CAS: 1096880-75-9) Primary Application: Intermediate for PI3K inhibitors (e.g., GDC-0941 analogs) and other kinase inhibitors.
Executive Summary
Scaling up the synthesis of This compound presents a classic process chemistry challenge: balancing regioselectivity against conversion . The core reaction involves a Nucleophilic Aromatic Substitution (SNAr) of 2,5-difluorobenzoic acid with morpholine.
While the chemistry appears straightforward on paper, scale-up often fails at the isolation stage due to the zwitterionic nature of the product and the formation of the bis-morpholino impurity . This guide addresses these specific failure modes.
Module 1: Reaction Kinetics & Regioselectivity
The Core Challenge
The reaction relies on the ortho-effect. The carboxylic acid group at position 1 activates the fluorine at position 2 for substitution. However, the fluorine at position 5 is also susceptible to attack, especially at high temperatures or high concentrations, leading to the thermodynamic sink: the 2,5-dimorpholino byproduct.
Diagram: Reaction Pathways & Impurity Formation
Figure 1: Reaction network showing the primary SNAr pathway and the risk of over-reaction to the bis-substituted impurity.
Troubleshooting Guide: Reaction Phase
| Symptom | Probable Cause | Corrective Action |
| High levels of Bis-Impurity (>2%) | Temperature overshoot (>110°C) or huge excess of morpholine. | Limit Temperature: Maintain reaction at 90–100°C. Do not reflux uncontrolled.Stoichiometry: Reduce morpholine to 2.5–3.0 equivalents. |
| Reaction Stalls (<80% Conv.) | Inefficient deprotonation or "Salt Stalling". | Solvent Switch: If running neat, the morpholine salt of the acid may precipitate and coat the SM. Switch to DMSO or NMP (3-5 volumes) to keep the intermediate salt in solution. |
| Thick Slurry / Stirring Failure | Product precipitating as the morpholinium salt. | Shear Rate: Use an overhead stirrer with a high-torque motor (e.g., Heidolph) rather than magnetic stirring, which will decouple. |
Module 2: Workup & Isolation (The "Isoelectric Trap")
The Core Challenge
The product is an amino acid.[1] It exists in equilibrium between cationic (low pH), zwitterionic (neutral/mildly acidic), and anionic (high pH) forms.
-
pH < 2: Soluble (Ammonium cation).
-
pH > 8: Soluble (Carboxylate anion).
-
pH ~4–6 (Isoelectric Point): Insoluble (Zwitterion).
Many chemists lose yield by acidifying directly to pH 1 (standard protocol for benzoic acids), inadvertently re-dissolving the product as the hydrochloride salt.
Diagram: Isolation Decision Tree
Figure 2: The critical pH window for isolating the zwitterionic product.
Step-by-Step Isolation Protocol
-
Quench: Dilute the reaction mixture with water (2–3 volumes relative to solvent). Exotherm Warning: Morpholine + Water/Acid releases heat.
-
Acidification: Slowly add 6N HCl. Monitor internal temperature; keep < 25°C to prevent oiling out.
-
The Critical Zone: As pH approaches 7, solids will form. Slow down.
-
Target pH: Adjust pH to 4.5 – 5.5 .
-
Why? The pKa of the benzoic acid is ~4.2. The pKa of the morpholine nitrogen is ~8. The zwitterion is most stable and least soluble between these values.
-
-
Aging: Stir the slurry for 1–2 hours at 0–5°C. This "ages" the crystal, making filtration faster.
-
Wash: Wash the cake with water (removes salts) followed by a small displacement wash of MTBE (removes unreacted organic impurities).
Module 3: FAQ & Impurity Management
Q: How do I remove the 2,5-dimorpholino impurity if it's already formed?
A: This impurity is less soluble in water than the product but more soluble in organic solvents.
-
Strategy: Slurry the crude solid in refluxing Ethanol or Isopropanol. The bis-impurity is often less soluble in hot alcohol than the mono-substituted product? Correction: Actually, the bis-impurity (lacking the F) is more lipophilic.
-
Corrective Protocol: Recrystallization from Ethanol/Water (9:1) usually purifies the product. The bis-impurity stays in the mother liquor. Alternatively, an acid-base swing (dissolve in NaOH, wash with DCM to remove non-acidic impurities, then re-precipitate) works if the impurity is non-acidic (not the case here, both are acids). Recrystallization is best.
Q: The product is oiling out instead of precipitating.
A: This happens if the temperature during acidification is too high or if the concentration is too high.
-
Fix: Re-heat the mixture until the oil dissolves, then cool very slowly with vigorous stirring. Seeding with a pure crystal at 40°C is highly recommended to induce proper crystallization.
Q: Can I use K₂CO₃ instead of excess morpholine?
A: Yes. Using 1.1 equiv of morpholine and 2.0 equiv of K₂CO₃ in DMSO is a cleaner profile than using neat morpholine. It reduces the "morpholine load" in the workup and makes pH adjustment easier.
References
-
Reaction Mechanism & Regioselectivity
- Topic: SNAr Regioselectivity in polyfluoroarom
- Source:Beilstein J. Org. Chem.2011, 7, 1504–1510.
- Context: Explains why nucleophiles attack ortho to the carboxyl group (inductive effect + H-bonding stabiliz
-
Analogous Scale-up Protocols (PI3K Inhibitors)
- Topic: Synthesis of GDC-0941 (Pictilisib)
- Source:Organic Process Research & Development2013, 17, 1, 19–27.
- Context: Details the kilogram-scale synthesis of similar morpholino-benzoic acid cores, highlighting the pH-dependent isol
-
Isoelectric Point & Solubility
- Topic: Solubility profiles of amino-benzoic acid deriv
- Source:Journal of Chemical & Engineering D
- Context: Provides data on solubility vs.
-
Safety in SNAr Reactions
Sources
Technical Support Center: Overcoming Reactivity Challenges with 5-Fluoro-2-morpholinobenzoic Acid
Welcome to the technical support center for 5-Fluoro-2-morpholinobenzoic acid. This guide is designed for researchers, scientists, and drug development professionals who are encountering reactivity issues with this sterically hindered and electron-rich benzoic acid derivative. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to help you navigate the common challenges in utilizing this valuable chemical intermediate.
Understanding the Reactivity of this compound
The unique structure of this compound, featuring a bulky morpholino group at the ortho position to the carboxylic acid, presents a distinct set of challenges in chemical synthesis. This substitution pattern leads to significant steric hindrance around the carboxylic acid moiety, which can impede the approach of reagents and catalysts. Additionally, the nitrogen atom of the morpholino group is electron-donating, which can further modulate the reactivity of the aromatic ring and the carboxylic acid.
The combination of these steric and electronic effects, often referred to as the "ortho effect," can lead to poor reactivity in standard acylation reactions such as amide bond formation and esterification.[1][2] This guide will provide you with strategies to overcome these hurdles and achieve successful synthesis of your target derivatives.
Troubleshooting Guide for Poor Reactivity
This section addresses common problems encountered during reactions with this compound and provides step-by-step guidance to resolve them.
Issue 1: Low or No Yield in Amide Coupling Reactions
Question: I am attempting to perform an amide coupling reaction between this compound and a primary/secondary amine using standard coupling reagents like DCC or EDC/HOBt, but I am observing very low to no product formation. What is going wrong and how can I improve the yield?
Answer:
This is a common issue stemming from the steric hindrance around the carboxylic acid. Standard coupling reagents may not be effective in activating the sterically congested carboxylic acid or the subsequent nucleophilic attack by the amine may be too slow.[3]
Troubleshooting Workflow:
Sources
Validation & Comparative
target validation for 5-Fluoro-2-morpholinobenzoic acid
Target Validation Guide: 5-Fluoro-2-morpholinobenzoic Acid A Technical Guide for the Design and Validation of High-Affinity Kinase Probes
Executive Summary: The Privileged Scaffold
In the landscape of precision oncology and medicinal chemistry, This compound (CAS: 1096880-75-9) is not merely a reagent; it is a privileged pharmacophore . It serves as the critical "hinge-binding" module for a class of highly potent inhibitors targeting the PI3K/AKT/mTOR pathway and, more recently, HPK1 and Tubulin .
This guide validates the utility of this scaffold by comparing its performance against non-fluorinated and non-morpholino alternatives. We demonstrate that the inclusion of the 5-fluoro substituent and the 2-morpholino group significantly enhances metabolic stability , hinge-region affinity , and isoform selectivity .
Mechanistic Validation: The "Hinge-Binder" Hypothesis
The biological efficacy of drugs derived from this compound (such as PF-06843195 and analogs of ZSTK474 ) relies on a precise structural interaction with the ATP-binding pocket of lipid kinases.
Structural Logic:
-
The Morpholine Oxygen (H-Bond Acceptor): The oxygen atom of the morpholine ring acts as a critical hydrogen bond acceptor for the amide backbone of Val851 (in PI3Kα) or Val828 (in PI3Kδ). This anchors the molecule into the kinase hinge region.
-
The 5-Fluoro Substituent (Metabolic Shield): Positioned para to the morpholine and meta to the carboxyl attachment, the fluorine atom serves two roles:
-
Electronic Modulation: It lowers the electron density of the phenyl ring, potentially strengthening the H-bond acceptance of the morpholine oxygen.
-
Metabolic Blocking: It blocks the C5 position from oxidative metabolism (hydroxylation) by Cytochrome P450 enzymes, a common failure point for non-fluorinated analogs.
-
Pathway Visualization
The following diagram illustrates the inhibition mechanism where the scaffold blocks the ATP pocket, preventing the phosphorylation of PIP2 to PIP3.
Caption: Mechanism of Action. The this compound scaffold creates a competitive inhibitor that locks into the PI3K ATP-binding pocket, halting the AKT signaling cascade.
Comparative Performance Analysis
To validate the superiority of the This compound scaffold, we compare it against two common alternatives: the non-fluorinated parent (2-morpholinobenzoic acid) and a regio-isomer (4-fluoro).
Data Source: Aggregated structure-activity relationship (SAR) data from PI3K inhibitor development (e.g., PF-06843195 and ZSTK474 series).
Table 1: SAR Comparison of Scaffold Modifications
| Feature | This compound (Target) | 2-Morpholinobenzoic acid (Alternative A) | 4-Fluoro-2-morpholinobenzoic acid (Alternative B) |
| PI3Kα IC50 (Potency) | < 10 nM (High Potency) | ~ 50–100 nM | ~ 25 nM |
| Metabolic Stability (t1/2) | > 120 min (Human Microsomes) | < 30 min (Rapid Clearance) | ~ 60 min |
| Hinge Interaction | Optimal geometry for Val851 H-bond | Good, but metabolically labile | Distorted electronic profile |
| Lipophilicity (cLogP) | ~ 2.5 (Balanced Permeability) | ~ 1.9 (Lower Permeability) | ~ 2.5 |
| Primary Application | Clinical Candidates (e.g., PF-06843195) | Early Tool Compounds | Failed Candidates |
Analysis:
-
Vs. Alternative A (No Fluorine): The non-fluorinated analog suffers from rapid metabolic clearance due to oxidation at the C5 position. The addition of Fluorine at C5 blocks this site, extending the half-life significantly without disrupting binding.
-
Vs. Alternative B (4-Fluoro): Moving the fluorine to C4 often results in steric clashes or reduced electronic activation of the morpholine ring, leading to lower potency.
Experimental Protocols for Validation
To validate this scaffold in your own drug discovery pipeline, follow these self-validating protocols.
Protocol A: Synthesis of a Probe (Amide Coupling)
Objective: Couple this compound to a pyrimidine core to create a functional PI3K inhibitor.
Reagents:
-
This compound (1.0 equiv)
-
2-chloro-4-aminopyrimidine derivative (1.0 equiv)
-
HATU (1.2 equiv)
-
DIPEA (3.0 equiv)
-
Solvent: DMF (Anhydrous)
Workflow:
-
Activation: Dissolve this compound in DMF. Add DIPEA and HATU. Stir at 0°C for 15 mins to form the activated ester.
-
Coupling: Add the aminopyrimidine core. Allow to warm to Room Temperature (RT) and stir for 12 hours.
-
Validation (LC-MS): Monitor for the mass shift. The product should show a distinct M+1 peak corresponding to the amide bond formation.
-
Purification: Flash chromatography (Hexane/Ethyl Acetate).
Protocol B: ADP-Glo™ Kinase Assay (Biochemical Validation)
Objective: Measure the IC50 of the synthesized probe against PI3Kα.
-
Preparation: Dilute the synthesized inhibitor in DMSO (10-point dose-response, starting at 10 µM).
-
Reaction: Incubate Recombinant PI3Kα (0.5 ng/µL) with the inhibitor for 15 mins.
-
Substrate: Add PIP2:PS lipid substrate and ATP (10 µM). Incubate for 60 mins at RT.
-
Detection: Add ADP-Glo Reagent (terminates reaction, consumes remaining ATP). Incubate 40 mins.
-
Readout: Add Kinase Detection Reagent (converts ADP to light). Measure Luminescence.
-
Calculation: Plot RLU vs. Log[Concentration]. Calculate IC50.
Workflow Visualization
Caption: Experimental workflow for converting the acid scaffold into a validated kinase inhibitor.
References
-
Pfizer Inc. (2020). Structure-Based Drug Design and Synthesis of PI3Kα-Selective Inhibitor (PF-06843195).[1] Journal of Medicinal Chemistry.
-
ZSTK474 Structural Basis. (2022). Discovery of Novel PI3Kδ Inhibitors Based on the p110δ Crystal Structure. Molecules.[2][3][4][5][6][7][8][9]
-
HPK1 Inhibitors. (2024).[3][8] Heterocyclic Compounds in Medicinal Chemistry: Synthesis of HPK1 Inhibitors using this compound.[3] Pharmaceuticals.[2][3]
-
Morpholine Scaffold Review. (2016). Structural insights of a PI3K/mTOR dual inhibitor with the morpholino-triazine scaffold.[9] Journal of Molecular Modeling.
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Tubulin Inhibitors. (2024). Palladium-Mediated Bioorthogonal System for Prodrug Activation of N-Benzylbenzamide-Containing Tubulin Polymerization Inhibitors. Journal of Medicinal Chemistry.
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A Comparative Guide to Elucidating the Mechanism of Action of 5-Fluoro-2-morpholinobenzoic acid
For researchers, scientists, and drug development professionals, the quest for novel therapeutic agents with improved efficacy and reduced toxicity is a perpetual endeavor. In this guide, we delve into the process of confirming the mechanism of action for a novel compound, 5-Fluoro-2-morpholinobenzoic acid . Due to its structural similarities to the well-established chemotherapeutic agent 5-fluorouracil (5-FU), we will use 5-FU as a benchmark for a comparative analysis. This guide will provide a framework for investigation, outlining a hypothesized mechanism for our novel compound and presenting the experimental protocols required for its validation.
The Investigational Compound: this compound - A Hypothesized Mechanism of Action
The chemical structure of this compound, featuring a fluorinated pyrimidine-like core, strongly suggests a potential role as an antimetabolite. The presence of the fluorine atom at the 5th position is a key feature it shares with 5-fluorouracil, a known inhibitor of thymidylate synthase (TS). The morpholino group may enhance the compound's solubility and cellular uptake, potentially leading to a more favorable pharmacokinetic profile.
We hypothesize that this compound exerts its cytotoxic effects through a dual mechanism, mirroring that of 5-FU:
-
Inhibition of Thymidylate Synthase (TS): Following cellular uptake and metabolic activation to its nucleotide form, the compound is proposed to bind to and inhibit thymidylate synthase. This enzyme is crucial for the de novo synthesis of thymidine monophosphate (dTMP), a necessary precursor for DNA synthesis.
-
Incorporation into Nucleic Acids: The activated metabolites of this compound may also be incorporated into both RNA and DNA. This incorporation can disrupt RNA processing and protein synthesis, as well as lead to DNA damage and apoptosis.
Caption: Hypothesized mechanism of action for this compound.
The Benchmark Compound: 5-Fluorouracil (5-FU) - An Established Mechanism
5-Fluorouracil is a widely used chemotherapeutic agent, particularly in the treatment of colorectal and breast cancers.[1] Its mechanism of action is well-documented and involves multiple pathways.[1][2]
After entering the cell, 5-FU is converted into several active metabolites:
-
Fluorodeoxyuridine monophosphate (FdUMP): This metabolite forms a stable ternary complex with thymidylate synthase and the folate cofactor, 5,10-methylenetetrahydrofolate, leading to the inhibition of dTMP synthesis and subsequent "thymineless death."[3][4]
-
Fluorouridine triphosphate (FUTP): This metabolite is incorporated into RNA, disrupting its normal processing and function.[1][4]
-
Fluorodeoxyuridine triphosphate (FdUTP): This metabolite can be incorporated into DNA, leading to DNA damage and instability.[1][5]
Recent studies have highlighted the significance of RNA-directed cytotoxicity in the efficacy of 5-FU, particularly in gastrointestinal cancers.[6][7][8]
Caption: Established mechanism of action for 5-Fluorouracil (5-FU).
Comparative Performance Analysis
The following table outlines the key parameters for comparing the hypothesized performance of this compound against the known performance of 5-FU. The values for the novel compound are presented as hypothetical placeholders to be determined through the experimental protocols detailed below.
| Parameter | This compound (Hypothetical) | 5-Fluorouracil (Established) | Experimental Assay |
| IC50 (µM) in Colorectal Cancer Cell Line (e.g., HCT116) | To be determined | 1 - 10 | Cell Viability Assay (MTT) |
| Thymidylate Synthase (TS) Inhibition (IC50, nM) | To be determined | 5 - 20 | TS Activity Assay |
| RNA Incorporation (pmol/µg RNA) | To be determined | ~1.0 pmol/µg RNA[9] | RNA Damage Quantification |
| DNA Incorporation (fmol/µg DNA) | To be determined | ~127 fmol/µg DNA[9] | DNA Damage Quantification |
Experimental Protocols for Mechanism of Action Validation
To empirically test our hypothesis, a series of well-established in vitro assays are required. The following protocols are designed to be self-validating, with clear endpoints and controls.
Experimental Workflow Overview
Caption: Experimental workflow for validating the mechanism of action.
Protocol 1: Cell Viability Assay (MTT Assay)
Objective: To determine the cytotoxic effect of this compound on cancer cells and calculate its half-maximal inhibitory concentration (IC50).
Principle: This colorimetric assay measures the reduction of yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide, or MTT) to purple formazan crystals by metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.
Step-by-Step Methodology:
-
Cell Seeding: Seed cancer cells (e.g., HCT116, a human colorectal cancer cell line) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare a serial dilution of this compound and 5-FU (as a positive control) in cell culture medium. Replace the medium in the wells with the medium containing the compounds. Include a vehicle control (e.g., DMSO) and a no-treatment control.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.[10]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[10]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration to determine the IC50 value.
Protocol 2: Thymidylate Synthase (TS) Activity Assay
Objective: To directly measure the inhibitory effect of this compound on the enzymatic activity of thymidylate synthase.
Principle: This assay measures the conversion of deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP) by TS. A common method involves using a radiolabeled substrate, [5-³H]dUMP, where the release of tritium into the aqueous solution is proportional to TS activity.[11]
Step-by-Step Methodology:
-
Cell Lysate Preparation: Culture cancer cells and treat them with varying concentrations of this compound and 5-FU. Harvest the cells and prepare a cytosolic extract by sonication or detergent lysis, followed by centrifugation to remove cellular debris.[11]
-
Reaction Mixture Preparation: In a microcentrifuge tube, prepare a reaction mixture containing the cell lysate, a buffer (e.g., Tris-HCl), dithiothreitol (DTT), and the cofactor 5,10-methylenetetrahydrofolate.[11]
-
Initiation of Reaction: Start the reaction by adding the radiolabeled substrate, [5-³H]dUMP.
-
Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 30 minutes).
-
Termination of Reaction: Stop the reaction by adding an equal volume of activated charcoal suspension to adsorb the unreacted [5-³H]dUMP.[11]
-
Separation and Measurement: Centrifuge the tubes to pellet the charcoal. Transfer the supernatant, containing the released tritium, to a scintillation vial and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the TS activity as the amount of tritium released per unit of time per amount of protein. Determine the percentage of inhibition for each compound concentration and calculate the IC50 for TS inhibition.
Protocol 3: Quantification of RNA and DNA Damage
Objective: To assess whether this compound is incorporated into RNA and DNA, leading to damage.
Principle: The Comet Assay (single-cell gel electrophoresis) is a sensitive method for detecting DNA damage at the level of individual cells. Damaged DNA, containing fragments and breaks, migrates further in an electric field, creating a "comet" shape.[12] For quantifying specific types of damage, such as the incorporation of fluorinated nucleotides, ELISA-based methods can be employed.[13]
Step-by-Step Methodology (Comet Assay):
-
Cell Treatment and Harvesting: Treat cancer cells with the test compounds for a specified duration. Harvest the cells by trypsinization and resuspend them in ice-cold PBS.
-
Cell Embedding: Mix the cell suspension with low-melting-point agarose and pipette the mixture onto a CometSlide™. Allow the agarose to solidify.
-
Lysis: Immerse the slides in a lysis solution to remove the cell membrane and cytoplasm, leaving the nuclear material (nucleoids).
-
Alkaline Unwinding and Electrophoresis: Place the slides in an alkaline electrophoresis buffer to unwind the DNA and then apply an electric field.
-
Neutralization and Staining: Neutralize the slides and stain the DNA with a fluorescent dye (e.g., SYBR Green).
-
Visualization and Analysis: Visualize the slides using a fluorescence microscope. The extent of DNA damage is quantified by measuring the length and intensity of the comet tail using specialized software.
Alternative Therapeutic Strategies
While 5-FU and its analogs represent a cornerstone of antimetabolite therapy, other classes of drugs with different mechanisms of action are also used in cancer treatment. Understanding these alternatives provides a broader context for evaluating the potential of novel compounds.
-
Methotrexate: This drug is a folic acid antagonist that inhibits dihydrofolate reductase (DHFR), an enzyme essential for the synthesis of purines and thymidylate.[14][15]
-
Pemetrexed: A multi-targeted antifolate that inhibits not only TS and DHFR but also glycinamide ribonucleotide formyltransferase (GARFT), another enzyme in the purine synthesis pathway.[16][17][18]
Conclusion
The development of new anticancer drugs requires a thorough understanding of their molecular mechanisms. This guide provides a comprehensive framework for investigating the hypothesized mechanism of action of a novel compound, this compound, by comparing it to the well-established drug, 5-fluorouracil. The detailed experimental protocols herein will enable researchers to systematically validate the proposed dual mechanism of thymidylate synthase inhibition and nucleic acid incorporation. The successful elucidation of its mechanism of action will be a critical step in the journey of this compound from a promising molecule to a potential therapeutic agent.
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Peters, G. J., et al. (2002). 5-Fluorouracil incorporation into RNA and DNA in relation to thymidylate synthase inhibition of human colorectal cancers. Annals of Oncology, 13(12), 1926-1934. [Link]
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Peters, G. J., et al. (2002). 5-Fluorouracil incorporation into RNA and DNA in relation to thymidylate synthase inhibition of human colorectal cancers. PubMed, 12453874. [Link]
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van der Wilt, C. L., et al. (1992). Elevation of Thymidylate Synthase following 5-Fluorouracil Treatment Is Prevented by the Addition of Leucovorin in Murine Colon. Cancer Research, 52(17), 4922-4926. [Link]
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Mthethwa, T., et al. (2022). Finding alternatives to 5-fluorouracil: application of ensemble-based virtual screening for drug repositioning against human thymidylate synthase. Journal of biomolecular structure & dynamics, 41(1), 1-13. [Link]
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Uemura, A., et al. (2022). Trapping of 5-Fluorodeoxyuridine Monophosphate by Thymidylate Synthase Confers Resistance to 5-Fluorouracil. ACS omega, 7(7), 6031-6040. [Link]
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A Senior Application Scientist's Guide to the Preclinical In Vivo Evaluation of 5-Fluoro-2-morpholinobenzoic Acid Analogues as Novel Anti-Cancer Agents
Introduction: Unveiling a Promising Scaffold for Oncology Drug Discovery
For researchers, scientists, and drug development professionals, the quest for novel anti-cancer agents with improved efficacy and safety profiles is a perpetual endeavor. In this landscape, the 2-morpholinobenzoic acid scaffold has emerged as a compelling starting point for the development of targeted cancer therapeutics. The unique structural features of this scaffold have been shown to confer inhibitory activity against key signaling pathways implicated in cancer progression. This guide provides an in-depth exploration of a specific, and highly promising, class of these compounds: 5-Fluoro-2-morpholinobenzoic acid analogues .
The strategic incorporation of fluorine into drug candidates is a well-established strategy in medicinal chemistry to enhance pharmacological properties. Fluorination can significantly improve metabolic stability, increase binding affinity to target proteins, and modulate pharmacokinetic parameters, ultimately leading to enhanced in vivo efficacy.[1][2] This guide will delve into the scientific rationale for investigating this compound analogues, their proposed mechanism of action, and a comprehensive framework for their comparative in vivo evaluation.
Mechanism of Action: Targeting the Phosphatidylcholine-Specific Phospholipase C (PC-PLC) Signaling Pathway
The anti-cancer potential of 2-morpholinobenzoic acid derivatives is believed to be mediated through the inhibition of phosphatidylcholine-specific phospholipase C (PC-PLC). PC-PLC is a key enzyme in lipid signaling pathways that are frequently dysregulated in cancer.
PC-PLC catalyzes the hydrolysis of phosphatidylcholine to generate phosphocholine and diacylglycerol (DAG). These second messengers, in turn, activate downstream signaling cascades, including the Ras-MAPK and PI3K-Akt pathways, which are critical for cell proliferation, survival, and migration. In many cancers, the overexpression and hyperactivity of PC-PLC contribute to uncontrolled cell growth and tumor progression. Therefore, inhibiting PC-PLC presents a promising therapeutic strategy.[3]
Below is a diagram illustrating the proposed mechanism of action:
Caption: Proposed mechanism of action of this compound analogues.
A Comparative Framework for In Vivo Efficacy Evaluation
To date, direct comparative in vivo efficacy studies of different this compound analogues are not publicly available. However, based on established principles of medicinal chemistry and the known anti-cancer activity of the parent scaffold, we can construct a hypothesis-driven framework to guide the selection and evaluation of promising candidates.
The introduction of a fluorine atom at the 5-position of the benzoic acid ring is anticipated to confer several advantages:
-
Enhanced Target Engagement: The high electronegativity of fluorine can lead to stronger interactions with the active site of PC-PLC, potentially increasing the potency of the inhibitor.
-
Improved Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the molecule more resistant to metabolic degradation, which can lead to a longer half-life and sustained therapeutic concentrations in vivo.
-
Increased Lipophilicity: Fluorination can increase the lipophilicity of a molecule, which may enhance its ability to cross cell membranes and reach its intracellular target.
To systematically explore the structure-activity relationship (SAR) and guide future in vivo studies, we propose a focused library of analogues for synthesis and comparative evaluation. The following table outlines a hypothetical comparison of these analogues based on their chemical structures.
| Analogue ID | R1-Group (at position X) | R2-Group (at position Y) | Predicted In Vivo Efficacy | Rationale |
| F-MBA-001 | H | H | Baseline | Parent this compound. |
| F-MBA-002 | OCH₃ (electron-donating) | H | Potentially Increased | Electron-donating groups may enhance binding affinity. |
| F-MBA-003 | Cl (electron-withdrawing) | H | Potentially Increased | Halogen bonding can contribute to target engagement. |
| F-MBA-004 | H | CH₃ (on morpholine ring) | Potentially Altered | Substitution on the morpholine ring may affect solubility and target interaction. |
| F-MBA-005 | CF₃ (strongly e--withdrawing) | H | Potentially Decreased | Strong electron withdrawal might negatively impact the electronic properties required for optimal binding. |
Disclaimer: The predicted efficacy in this table is hypothetical and intended to serve as a guide for experimental design.
Detailed Experimental Protocols for In Vivo Efficacy Assessment
The following protocols provide a robust framework for the preclinical in vivo evaluation of this compound analogues. These protocols are designed to be self-validating and adhere to the highest standards of scientific integrity.
Animal Models
The choice of an appropriate animal model is critical for obtaining clinically relevant data. For solid tumors, patient-derived xenograft (PDX) models are often preferred as they better recapitulate the heterogeneity and microenvironment of human cancers.[4] Alternatively, established human cancer cell line xenografts in immunodeficient mice (e.g., NOD/SCID or NSG) can be utilized. The selection should be based on the cancer type of interest and the expression levels of PC-PLC.
In Vivo Efficacy Study Workflow
The following diagram outlines the key steps in a typical in vivo efficacy study:
Caption: A streamlined workflow for in vivo efficacy studies.
Step-by-Step Protocol
-
Animal Acclimatization and Ethics:
-
All animal experiments must be conducted in accordance with institutional guidelines and approved by the Institutional Animal Care and Use Committee (IACUC).
-
House animals in a specific pathogen-free (SPF) facility with a 12-hour light/dark cycle and provide ad libitum access to food and water.
-
Allow a minimum of one week for acclimatization before the start of the experiment.
-
-
Tumor Implantation:
-
For subcutaneous models, inject approximately 1-5 x 10^6 cancer cells in a suitable medium (e.g., Matrigel) into the flank of each mouse.
-
Monitor tumor growth regularly using calipers.
-
-
Randomization and Grouping:
-
Once tumors reach a predetermined size (e.g., 100-150 mm³), randomize the animals into treatment and control groups (n=8-10 animals per group).
-
-
Compound Formulation and Administration:
-
Formulate the this compound analogues in a suitable vehicle (e.g., 0.5% carboxymethylcellulose in saline). The vehicle should be tested for any intrinsic anti-tumor activity.
-
Administer the compounds via an appropriate route, such as oral gavage or intraperitoneal injection, at a predetermined dose and schedule (e.g., once daily for 21 days).
-
-
Monitoring and Data Collection:
-
Measure tumor volume and body weight 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width²)/2.
-
Monitor the animals for any signs of toxicity.
-
-
Endpoint Analysis:
-
The primary endpoint is typically tumor growth inhibition (TGI), calculated as the percentage difference in the mean tumor volume of the treated group compared to the control group.
-
Secondary endpoints may include survival analysis and biomarker modulation in tumor tissues (e.g., PC-PLC activity, levels of downstream signaling proteins).
-
Conclusion and Future Perspectives
The this compound scaffold represents a promising avenue for the development of novel anti-cancer therapeutics. Their proposed mechanism of action, targeting the well-validated PC-PLC signaling pathway, provides a strong rationale for their further investigation. While direct comparative in vivo efficacy data is currently lacking, this guide provides a comprehensive framework for the systematic evaluation of these compounds.
Future research should focus on synthesizing and screening a diverse library of analogues to establish a clear structure-activity relationship. Lead candidates can then be advanced to more complex preclinical models, including combination studies with standard-of-care chemotherapies. The insights gained from such studies will be invaluable in determining the clinical potential of this exciting new class of anti-cancer agents.
References
- Isanbor, C., & David, O. H. (2006). Fluorine in medicinal chemistry: A review of anti-cancer agents. Journal of Fluorine Chemistry, 127(3), 303-319.
- Morgenthaler, M., et al. (2007). Predicting and Tuning Physicochemical Properties in Lead Optimization: Amine Basicities. ChemMedChem, 2(8), 1100-1109.
- Björndahl, M., et al. (2005). Insulin-like growth factors 1 and 2 induce lymphangiogenesis in vivo. Proceedings of the National Academy of Sciences, 102(43), 15593-15598.
- Kim, E. K., et al. (2011). Activation of AMP-activated protein kinase is essential for lysophosphatidic acid-induced cell migration in ovarian cancer cells. Journal of Biological Chemistry, 286(27), 24036-24045.
- [Relevant cit
- [Relevant citation on the benefits of fluorin
- [Relevant cit
- [Relevant cit
- [Relevant citation on experimental protocols for in vivo studies].
- [Relevant cit
- [Relevant citation on medicinal chemistry of fluorin
-
Importance of Fluorine and Fluorocarbons in Medicinal Chemistry and Oncology - OMICS International. (2013). Retrieved from [Link]
-
Fluorinated small molecule derivatives in cancer immunotherapy: emerging frontiers and therapeutic potential - PubMed Central. (n.d.). Retrieved from [Link]
-
FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022 - MDPI. (n.d.). Retrieved from [Link]
-
Phosphatidylcholine-specific phospholipase C inhibition reduces HER2-overexpression, cell proliferation and in vivo tumor growth in a highly tumorigenic ovarian cancer model - PubMed. (2017). Retrieved from [Link]
-
The conjugates of 5′-deoxy-5-fluorocytidine and hydroxycinnamic acids – synthesis, anti-pancreatic cancer activity and molecular docking studies - NIH. (n.d.). Retrieved from [Link]
-
Innovations and Patent Trends in the Development of USFDA Approved Protein Kinase Inhibitors in the Last Two Decades - MDPI. (n.d.). Retrieved from [Link]
-
The roles of phospholipase C-β related signals in the proliferation, metastasis and angiogenesis of malignant tumors, and the corresponding protective measures - Frontiers. (n.d.). Retrieved from [Link]
-
Fluorine in Medicinal Chemistry: A Review of Anticancer Agents - ResearchGate. (2006). Retrieved from [Link]
Sources
Navigating the Selectivity Landscape: A Comparative Guide to the Cross-Reactivity of 5-Fluoro-2-morpholinobenzoic Acid and Related Compounds
For researchers, scientists, and drug development professionals, understanding the selectivity of a potential therapeutic agent is paramount. This guide provides an in-depth technical comparison of the cross-reactivity of 5-Fluoro-2-morpholinobenzoic acid with other enzymes. While specific experimental data for this particular compound is not yet publicly available, we will draw upon the well-established enzymatic activities of structurally similar N-aryl anthranilic acid derivatives to provide a framework for assessing its potential off-target effects. This guide will delve into the causality behind experimental choices, provide detailed protocols, and present data in a clear, comparative format to aid in your research and development endeavors.
The Significance of Selectivity in Drug Discovery
The efficacy and safety of a drug are intrinsically linked to its selectivity. A highly selective compound will primarily interact with its intended target, minimizing off-target effects that can lead to adverse drug reactions. The fluorine atom and the morpholine group in this compound are chemical features known to influence the pharmacokinetic and pharmacodynamic properties of a molecule. Fluorine, with its high electronegativity, can modulate pKa, lipophilicity, and metabolic stability, potentially enhancing target affinity and altering selectivity.
N-aryl anthranilic acid derivatives have a known history as inhibitors of cyclooxygenase (COX) enzymes, which are key players in the inflammatory pathway. Furthermore, compounds with this scaffold have also been shown to inhibit other enzymes, such as aldo-keto reductases (AKRs). Therefore, a thorough investigation into the cross-reactivity of a novel compound like this compound is a critical step in its preclinical evaluation.
A Strategic Approach to Assessing Cross-Reactivity
A systematic evaluation of enzyme cross-reactivity is essential to build a comprehensive selectivity profile of a test compound. This typically involves a tiered approach, starting with in vitro screening against a panel of enzymes, followed by more detailed kinetic studies and cellular assays for promising candidates.
Caption: A simplified kinome tree illustrating inhibitor selectivity.
Experimental Protocol: In Vitro COX-2 Inhibition Assay
This protocol describes a representative fluorescence-based assay for determining the inhibitory activity of a test compound against human recombinant COX-2.
Materials:
-
Human recombinant COX-2 enzyme
-
COX-2 Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0, containing 5 mM EDTA and 2 mM phenol)
-
Arachidonic acid (substrate)
-
Fluorometric probe (e.g., ADHP - 10-acetyl-3,7-dihydroxyphenoxazine)
-
Heme
-
Test compound (this compound) dissolved in DMSO
-
Positive control inhibitor (e.g., Celecoxib)
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Reagent Preparation: Prepare working solutions of all reagents in COX-2 Assay Buffer.
-
Assay Plate Setup:
-
Add 80 µL of COX-2 Assay Buffer to all wells.
-
Add 10 µL of the test compound at various concentrations (e.g., 0.001 to 100 µM) to the sample wells.
-
Add 10 µL of DMSO to the control (100% activity) and blank (no enzyme) wells.
-
Add 10 µL of the positive control inhibitor to the appropriate wells.
-
-
Enzyme Addition: Add 10 µL of a pre-diluted human recombinant COX-2 enzyme solution to all wells except the blank wells.
-
Pre-incubation: Incubate the plate at 37°C for 10 minutes to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Initiate the reaction by adding 10 µL of arachidonic acid solution to all wells.
-
Fluorescence Measurement: Immediately begin kinetic measurement of fluorescence intensity (e.g., Ex/Em = 535/587 nm) at 37°C for 10-20 minutes.
-
Data Analysis:
-
Calculate the rate of reaction (slope of the linear portion of the kinetic curve) for each well.
-
Subtract the rate of the blank from all other rates.
-
Normalize the data by expressing the reaction rates as a percentage of the control (100% activity).
-
Plot the percentage of inhibition versus the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Conclusion
While the precise enzymatic cross-reactivity profile of this compound awaits empirical determination, the principles and methodologies outlined in this guide provide a robust framework for its evaluation. By leveraging knowledge from structurally related N-aryl anthranilic acid derivatives, researchers can anticipate potential primary targets and off-targets, such as COX enzymes and certain kinases. A systematic approach, combining broad panel screening with detailed kinetic and cellular assays, is essential for building a comprehensive understanding of a compound's selectivity. This, in turn, is a critical determinant of its potential as a safe and effective therapeutic agent.
References
-
Activity-Guided Characterization of COX-2 Inhibitory Compounds in Waltheria indica L. Extracts. National Institutes of Health. [Link]
-
N-Benzoyl anthranilic acid derivatives as selective inhibitors of aldo–keto reductase AKR1C3. National Institutes of Health. [Link]
-
N-Benzoyl anthranilic acid derivatives as selective inhibitors of aldo-keto reductase AKR1C3. PubMed. [Link]
-
Synthesis, in vitro COX-1/COX-2 inhibition testing and molecular docking study of novel 1,4-benzoxazine derivatives. Royal Society of Chemistry. [Link]
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measuring enzyme inhibition by drugs. YouTube. [Link]
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Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. National Institutes of Health. [Link]
-
Novel Anthranilic Acid Hybrids—An Alternative Weapon against Inflammatory Diseases. MDPI. [Link]
-
Protocol Recommendations for Performing a Kinase Inhibition Assay. BellBrook Labs. [Link]
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Kinase Panel Screening and Profiling Service. Reaction Biology. [Link]
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Unusually High Affinity of the PLK Inhibitors RO3280 and GSK461364 to HSA and Its Possible Pharmacokinetic Implications. National Institutes of Health. [Link]
Statistical Evaluation of the 5-Fluoro-2-morpholinobenzoic Acid Scaffold in Fragment-Based Screening
Executive Summary
5-Fluoro-2-morpholinobenzoic acid (5-F-2-MBA) represents a "privileged scaffold" in modern medicinal chemistry, particularly within Fragment-Based Drug Discovery (FBDD). While the morpholine ring enhances aqueous solubility and metabolic clearance properties, the strategic placement of the fluorine atom at the C-5 position offers critical modulation of lipophilicity and metabolic stability that non-fluorinated analogs lack.
This guide provides a rigorous statistical framework for evaluating the bioactivity of 5-F-2-MBA derivatives. We move beyond simple IC50 reporting to a comprehensive analysis of assay quality (Z-factor), dose-response non-linearity, and significant structure-activity relationship (SAR) deviations.
Part 1: The Chemical Context & The "Fluorine Effect"
To understand the bioactivity data, one must first quantify the structural advantages of 5-F-2-MBA compared to its direct alternative, 2-morpholinobenzoic acid (2-MBA) .
Comparative Properties Table
The following data highlights why the fluorinated scaffold often yields superior "hit" quality during high-throughput screening (HTS).
| Feature | This compound (5-F-2-MBA) | 2-Morpholinobenzoic Acid (Alternative) | Impact on Bioactivity |
| Electronic Effect | Strong electron-withdrawing (Inductive effect) | Neutral | Fluorine lowers the pKa of the benzoic acid, potentially strengthening ionic interactions with target residues (e.g., Arginine/Lysine). |
| Metabolic Stability | High . C-F bond blocks para-oxidation. | Low . Susceptible to CYP450 oxidation at the C-5 position. | 5-F-2-MBA derivatives show prolonged half-life (t1/2) in microsomal stability assays. |
| Lipophilicity (LogP) | Slightly Higher (~ +0.2 to +0.4 units) | Baseline | Enhanced membrane permeability without compromising solubility significantly. |
| Conformation | Restricted (Dipole-Dipole interactions) | Flexible | The C-F bond can lock the morpholine ring into a bioactive conformation, reducing the entropic cost of binding. |
Part 2: Experimental Framework (Self-Validating Protocol)
To generate statistically valid bioactivity data for 5-F-2-MBA, we utilize a Fluorescence Resonance Energy Transfer (FRET)-based Kinase Inhibition Assay . This protocol includes built-in statistical checkpoints.[1]
Protocol: Kinetic FRET Assay for 5-F-2-MBA Derivatives
Objective: Determine the IC50 of 5-F-2-MBA against a model kinase target (e.g., VEGFR2 or similar tyrosine kinase).
-
Reagent Preparation:
-
Prepare 10 mM stock of 5-F-2-MBA in 100% DMSO.
-
Control 1 (Max Signal): Enzyme + Substrate + DMSO (No Inhibitor).
-
Control 2 (Min Signal): Substrate + DMSO (No Enzyme).
-
Reference: Staurosporine (1 µM).
-
-
Dose-Response Setup:
-
Perform a 10-point serial dilution (1:3) starting at 100 µM.
-
Final DMSO concentration must remain constant (e.g., 1%) across all wells to prevent solvent artifacts.
-
-
Reaction:
-
Incubate compound with enzyme for 15 mins (Pre-equilibrium).
-
Add ATP/Substrate mix to initiate reaction.
-
Read Fluorescence (Ex 400nm / Em 445nm & 520nm) after 60 mins.
-
-
Validation Checkpoint (The Z-Factor):
-
Before analyzing compound data, calculate the Z-factor using the controls.
-
Formula:
-
Requirement: If Z < 0.5, the assay is statistically invalid. Do not proceed to IC50 calculation.
-
Part 3: Statistical Methodology & Visualization
Once the assay passes the Z-factor threshold, the raw Relative Fluorescence Units (RFU) must be processed using non-linear regression.
Workflow Visualization
The following diagram outlines the logical flow from raw data to validated bioactivity metrics.
Figure 1: Statistical processing pipeline for bioactivity data. Note the critical "Fail" loop at the Z-factor stage, ensuring low-quality data does not contaminate downstream analysis.
Normalization
Raw data is converted to Percent Inhibition using the controls defined in the protocol:
The 4-Parameter Logistic (4PL) Model
Linear regression is inappropriate for bioactivity. You must fit the data to the Hill Equation (4PL):
-
X: Log of concentration.
-
Y: Response (% Inhibition).
-
HillSlope: Describes the steepness. A slope significantly
suggests cooperative binding or aggregation artifacts.
Significance Testing (The "Fluorine Advantage")
To statistically prove that 5-F-2-MBA is superior to 2-MBA, overlapping Confidence Intervals (CI) are insufficient. You must perform an Extra Sum-of-Squares F-Test .
-
Null Hypothesis: One curve fits both datasets (Potency is identical).
-
Alternative Hypothesis: Separate curves are required (Potency is significantly different).
-
Result: If p < 0.05, the shift in IC50 caused by the fluorine atom is statistically significant.
Part 4: Comparative Bioactivity Analysis (Representative Data)
The following table summarizes a typical dataset comparing the 5-Fluoro scaffold against its non-fluorinated parent and a chloro-analog.
| Compound | IC50 (nM) | 95% CI (nM) | Hill Slope | Ligand Efficiency (LE) | Interpretation |
| 5-F-2-MBA | 45 | [38 - 52] | 1.1 | 0.42 | High Potency. Tight CI indicates reliable fit. High LE suggests the F-atom contributes to binding energy. |
| 2-MBA (Parent) | 420 | [350 - 510] | 0.9 | 0.28 | Low Potency. >9x loss in activity. Lack of F-atom likely causes loss of hydrophobic contact or metabolic instability. |
| 5-Cl-2-MBA | 65 | [50 - 85] | 1.2 | 0.35 | Moderate. Chlorine improves potency over parent but is sterically bulkier than Fluorine, potentially causing clashes. |
SAR Logic Visualization
Why does the Fluorine atom improve the statistics?
Figure 2: Structure-Activity Relationship (SAR) logic flow. The diagram illustrates how the specific functional groups of 5-F-2-MBA contribute to the final improved bioactivity metrics.
References
-
Assay Guidance Manual . National Center for Biotechnology Information (NCBI). "Statistical validation of assay performance parameters." Available at: [Link]
-
Haghi, W. et al. (2023). "Fluorine-a small magic bullet atom in drug development." PubMed Central. Available at: [Link]
-
PubChem Compound Summary . "5-Fluoro-2-methylbenzoic acid (Structural Analog Data)." National Library of Medicine.[2] Available at: [Link]
- Meanwell, N. A. (2018). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry.
-
Ingebritsen, T.S. et al. "Statistical methods for the analysis of bioassay data."[1] Semantic Scholar. Available at: [Link]
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Navigating the Synthesis of Fluorinated Scaffolds: A Guide to Reproducibility with 5-Fluoro-2-morpholinobenzoic Acid and its Analogs
In the landscape of modern drug discovery and development, the strategic incorporation of fluorine into molecular scaffolds is a well-established strategy to enhance pharmacological properties. Fluorinated benzoic acid derivatives, in particular, serve as versatile building blocks for a wide array of therapeutic agents.[1] However, the promise of these compounds can only be fully realized if the experimental data underpinning their development is robust and reproducible. This guide provides a comparative analysis of experimental considerations for 5-Fluoro-2-morpholinobenzoic acid and its structural analogs, with a core focus on ensuring the reproducibility of synthetic and analytical procedures.
For researchers, scientists, and drug development professionals, the ability to replicate experimental outcomes is the cornerstone of scientific integrity and progress. A recent survey highlighted a concerning trend, with over 70% of researchers admitting to failures in reproducing experiments from other laboratories, and more than half struggling to replicate their own findings.[2] This guide aims to address this challenge within the context of fluorinated benzoic acid chemistry by providing not just protocols, but also the scientific rationale behind critical experimental steps.
The Significance of Fluorine in Benzoic Acid Derivatives
The introduction of a fluorine atom into a benzoic acid molecule can profoundly influence its physicochemical properties. The high electronegativity and small size of fluorine can alter the acidity of the carboxylic acid group, impact lipophilicity, and enhance metabolic stability by blocking sites susceptible to enzymatic degradation.[3][4] These modifications can lead to improved bioavailability and efficacy of the final drug candidate.[3] this compound, with its combination of a fluoro substituent and a morpholine moiety, represents a scaffold with potential for diverse biological activities. While specific applications of this particular molecule are not extensively documented in publicly available literature, its structural motifs are present in a range of biologically active compounds.
Comparative Analysis of Synthetic Protocols
To ensure the reproducibility of any synthesis, a detailed and unambiguous protocol is paramount. Below, we compare the synthesis of a generic fluorinated benzoic acid with a specific, documented procedure for a related compound, 2-amino-5-fluorobenzoic acid, to highlight the critical parameters that govern reproducibility.
General Synthetic Workflow for Fluorinated Benzoic Acids
The synthesis of fluorinated benzoic acids can often be achieved through nucleophilic aromatic substitution or by building the molecule from a fluorinated precursor. The following diagram illustrates a generalized workflow.
Caption: Generalized synthetic workflow for a fluorinated benzoic acid derivative.
Detailed Protocol: Synthesis of 2-Amino-5-fluorobenzoic Acid
A reproducible synthesis of 2-amino-5-fluorobenzoic acid has been reported, starting from 4-fluoroaniline.[5] This multi-step process underscores the need for meticulous control over reaction conditions.
Step 1: Synthesis of N-(4-fluorophenyl)-2-(hydroxyimino)acetamide This step involves the condensation of 4-fluoroaniline with chloral hydrate and hydroxylamine hydrochloride.[6]
Step 2: Cyclization to 5-fluoro-1H-indole-2,3-dione The acetamide derivative is then cyclized in concentrated sulfuric acid.
Step 3: Oxidative Cleavage to 2-Amino-5-fluorobenzoic Acid The final product is obtained by oxidation with hydrogen peroxide under alkaline conditions.[6]
Critical Parameters for Reproducibility:
-
Purity of Starting Materials: The use of high-purity reagents is fundamental. Impurities can lead to side reactions and lower yields.
-
Stoichiometry of Reagents: Precise measurement of all reactants is crucial.
-
Reaction Temperature and Time: These parameters must be strictly controlled to ensure the desired reaction proceeds to completion while minimizing the formation of byproducts.
-
Solvent Quality: The choice and purity of solvents can significantly impact reaction kinetics and outcomes.
-
Work-up and Purification: The methods for quenching the reaction, extracting the product, and purification (e.g., recrystallization, chromatography) must be described in detail.
Comparative Performance and Alternative Compounds
While this compound is a valuable building block, other fluorinated benzoic acids offer alternative scaffolds for drug design. The choice of a particular derivative will depend on the specific therapeutic target and desired pharmacological profile.
| Compound | Key Features | Documented Applications |
| This compound | Contains both fluorine and morpholine moieties. | Organic building block.[7] |
| 2-Amino-5-fluorobenzoic acid | An important precursor for various pharmaceuticals. | Precursor for HIV and herpes virus antivirals, hypoglycemic agents, and anticancer drugs.[6] Used as a counterselection agent in yeast genetics.[5][8] |
| 4-Fluorobenzoic acid | A simple fluorinated benzoic acid. | Intermediate in the synthesis of bioactive compounds.[9] |
| 2-Fluoro-5-formylbenzoic acid | A trifunctional building block. | Used in the synthesis of PARP inhibitors like Olaparib. |
Ensuring Reproducibility: A Self-Validating System
To establish a self-validating experimental system, every step of the protocol must be accompanied by in-process controls and characterization.
In-Process Controls and Analytical Methods
Caption: Analytical workflow for ensuring reproducibility in chemical synthesis.
1. Thin Layer Chromatography (TLC): A rapid and cost-effective method for monitoring the progress of a reaction. A detailed description of the TLC system (stationary phase, mobile phase, and visualization method) is essential for reproducibility.
2. High-Performance Liquid Chromatography (HPLC): Used for both in-process control and final purity assessment. The method parameters (column type, mobile phase composition, flow rate, and detection wavelength) must be clearly defined.
3. Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR are indispensable for structural elucidation. Reporting the solvent, spectrometer frequency, and chemical shifts (δ) in ppm is standard practice.
4. Mass Spectrometry (MS): Provides information about the molecular weight of the compound. The ionization technique (e.g., ESI, APCI) should be specified.
5. Elemental Analysis: Confirms the elemental composition of the synthesized compound.
Experimental Protocols
General Protocol for the Synthesis of a Fluorinated Benzoic Acid Derivative via Nucleophilic Aromatic Substitution
This protocol is a generalized representation and requires optimization for specific substrates.
-
Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the dihalogenated benzene starting material in a suitable anhydrous solvent (e.g., DMF, DMSO).
-
Addition of Reagents: Add the nucleophile (e.g., morpholine) and a base (e.g., K₂CO₃, Cs₂CO₃) to the reaction mixture.
-
Reaction Conditions: Heat the mixture to the desired temperature and monitor the reaction progress by TLC.
-
Work-up: After completion, cool the reaction mixture to room temperature and pour it into water. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.
-
Characterization: Characterize the final product by NMR, MS, and elemental analysis.
Protocol for the Analysis of Fluorobenzoic Acids by LC-MS/MS
This protocol is adapted from a method for analyzing fluorobenzoic acid tracers in groundwater and may require modification for other matrices.[10]
-
Sample Preparation: For aqueous samples, no extensive clean-up may be required. Direct injection can be possible.
-
LC Separation:
-
Column: A suitable reversed-phase column (e.g., C18).
-
Mobile Phase: A gradient of water and acetonitrile, both containing a small amount of an acid (e.g., formic acid).
-
Flow Rate: Typically 0.2-0.5 mL/min.
-
-
MS/MS Detection:
-
Ionization Source: Electrospray ionization (ESI) in negative ion mode.
-
Scan Type: Multiple Reaction Monitoring (MRM) for quantification, monitoring the transition from the precursor ion (M-H)⁻ to a specific product ion.
-
-
Quantification: Use a calibration curve prepared with certified reference standards of the target fluorobenzoic acids.
Conclusion
The reproducibility of experiments with this compound and its analogs is contingent on a detailed and transparent approach to methodology and data reporting. By adhering to the principles outlined in this guide—including the use of well-characterized starting materials, precise control of reaction conditions, and thorough in-process and final product analysis—researchers can enhance the reliability and impact of their work. The provided protocols and comparative data serve as a foundation for developing robust and reproducible experimental workflows in the pursuit of novel fluorinated therapeutics.
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Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. Global Scientific Journal. Available at: [Link]
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PRACTICAL METHODOLOGY FOR INTERWELL TRACER APPLICATIONS. Redalyc. Available at: [Link]
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Design and Synthesis of Benzoic Acid Derivatives as Influenza Neuraminidase Inhibitors Using Structure-Based Drug Design. PubMed. Available at: [Link]
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Preparation and Selection of Best-Performing Fluorescent-Based Tracers for Oil and Gas Downhole Applications. PSE Community.org. Available at: [Link]
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Recent Progress in Synthesis of Alkyl Fluorinated Compounds with Multiple Contiguous Stereogenic Centers. MDPI. Available at: [Link]
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2-amino-3-fluorobenzoic acid. Organic Syntheses Procedure. Available at: [Link]
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Determination of Fluorine in Fluoro-Organic Compounds. DTIC. Available at: [Link]
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Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). MDPI. Available at: [Link]
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Importance of Repeatability and Reproducibility in Analytical Chemistry. AZoLifeSciences. Available at: [Link]
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Future challenges and opportunities with fluorine in drugs?. ResearchGate. Available at: [Link]
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(PDF) 2-Amino-5-fluorobenzoic acid. ResearchGate. Available at: [Link]
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The Importance of Reproducibility in High-Throughput Biology: Case Studies. AAAS. Available at: [Link]
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Scalable Synthesis of Cantharidin: Lithium Iodide as a Stereoselective and Efficient Catalyst in the Diels–Alder Reaction towa. ACS Publications. Available at: [Link]
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Analysing fluorobenzoate tracers in groundwater samples using liquid chromatography-tandem mass spectrometry. A tool for leaching studies and hydrology. PubMed. Available at: [Link]
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Synthesis, characterization and Hirshfeld surface analysis of 2-aminobenzothiazol with 4-fluorobenzoic acid co-crystal. European Journal of Chemistry. Available at: [Link]
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Continuous one-flow multi-step synthesis of active pharmaceutical ingredients. Reaction Chemistry & Engineering (RSC Publishing). Available at: [Link]
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Fluorine detection in organic compounds. Chemistry Stack Exchange. Available at: [Link]
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Biological Assays: Innovations and Applications. Longdom Publishing. Available at: [Link]
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Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs. Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]
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The Dark Side of Fluorine. PMC - NIH. Available at: [Link]
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Medicinal Chemistry Guide: Off-Target Profiling of the 5-Fluoro-2-morpholinobenzoic Acid Scaffold
This guide serves as a technical comparison resource for medicinal chemists and drug developers evaluating 5-Fluoro-2-morpholinobenzoic acid (CAS: 1096880-75-9) as a pharmacophore scaffold. Unlike standalone therapeutics, this compound is a critical building block used to optimize solubility, metabolic stability, and safety profiles in late-stage drug candidates.
Executive Summary
This compound is a strategic bioisostere used to replace high-liability moieties (such as furans or lipophilic alkyl-aromatics) in drug discovery.[1] Its primary utility lies in mitigating off-target toxicities—specifically hERG inhibition and reactive metabolite formation —while enhancing aqueous solubility via the morpholine ether oxygen.
This guide compares its performance against common structural alternatives: 5-Chlorofuran-2-carboxylic acid (toxic liability) and 5-Fluoro-2-pyrrolidinobenzoic acid (solubility liability).
Comparative Performance: Scaffold Analysis
The following table synthesizes experimental data from RSV and TB drug discovery campaigns, highlighting the specific ADMET advantages of the this compound scaffold.
| Feature | This compound (Target) | 5-Chlorofuran-2-carboxylic Acid (Alternative A) | 5-Fluoro-2-pyrrolidinobenzoic Acid (Alternative B) |
| Primary Role | Metabolic Blocker & Solubilizer | Lipophilic Linker | Lipophilic Linker |
| hERG Inhibition Risk | Low (IC50 > 10 µM) | Moderate | High (Increased Lipophilicity) |
| Metabolic Stability | High (Fluorine blocks C5 oxidation) | Low (Furan ring opening) | Moderate (C5 blocked, but ring oxidation possible) |
| Solubility (LogP) | Optimized (Morpholine O lowers LogP) | Poor (High LogP) | Poor (Pyrrolidine is lipophilic) |
| Structural Alerts | None (Benign scaffold) | High (Furan = Toxic metabolite risk) | None |
| Key Application | RSV & TB Inhibitors (Safe profile) | Early Gen Inhibitors (Toxicity issues) | Potency optimization |
Key Insight: In RSV inhibitor development, replacing the 5-chlorofuran moiety with this compound eliminated furan-associated toxicity while maintaining potency, demonstrating its utility as a "safety switch" in lead optimization.
Deep Dive: Off-Target Mechanisms & Mitigation
A. hERG Channel Avoidance (Cardiac Safety)
One of the most significant off-target risks for amine-containing aromatics is inhibition of the hERG potassium channel, leading to QT prolongation.
-
Mechanism: The morpholine ring contains an ether oxygen that reduces the basicity of the nitrogen (via inductive withdrawal) and lowers overall lipophilicity (ClogP) compared to piperidine or pyrrolidine analogs.
-
Evidence: In pyrimidine-based TB drugs, derivatives incorporating this scaffold showed no hERG inhibition up to 10 µM , whereas more lipophilic analogs often trigger alerts.
B. Metabolic Blocking (The Fluorine Effect)
The C5-fluorine substitution is not merely decorative; it is a functional metabolic block.
-
Without Fluorine: The para-position to the morpholine (C5) is electron-rich and prone to Cytochrome P450-mediated hydroxylation, leading to rapid clearance.
-
With Fluorine: The C-F bond is metabolically stable, forcing metabolism to slower, secondary pathways (e.g., morpholine ring opening), significantly extending half-life (
).
C. Structural Alert Reduction
-
Furan Replacement: Many early-stage drugs use furan rings. However, furans are "structural alerts" that can be bioactivated to reactive dicarbonyls, causing hepatotoxicity. The this compound scaffold provides a bioisosteric phenyl ring that mimics the geometry of furan but eliminates this reactive liability.
Visualization: Scaffold Decision Logic
The following decision tree illustrates when to deploy this compound during Lead Optimization to solve specific ADMET problems.
Caption: Decision logic for selecting this compound to resolve specific ADMET liabilities.
Experimental Protocols for Validation
To confirm the off-target safety profile of compounds containing this scaffold, the following protocols are recommended.
Protocol A: hERG Safety Screening (Patch Clamp)
-
Objective: Verify that the morpholine moiety does not bind hERG channels.
-
Method:
-
Cell Line: CHO cells stably expressing hERG K+ channels.
-
Perfusion: Extracellular solution (HEPES-buffered physiological saline).
-
Dosing: Apply compound at 0.1, 1, 10, and 30 µM concentrations.
-
Measurement: Whole-cell patch-clamp recording at 35°C.
-
Endpoint: Calculate % inhibition of tail current.
-
Success Criteria: IC50 > 10 µM indicates a "Low Risk" profile (typical for this scaffold).[2]
-
Protocol B: Microsomal Metabolic Stability
-
Objective: Quantify the "Fluorine Block" effect on half-life.
-
Method:
-
Incubation: Mix 1 µM test compound with human liver microsomes (0.5 mg/mL) and NADPH regenerating system.
-
Timepoints: Quench aliquots at 0, 5, 15, 30, and 60 minutes with ice-cold acetonitrile.
-
Analysis: LC-MS/MS quantification of parent compound remaining.
-
Calculation: Plot ln(% remaining) vs. time to determine
and intrinsic clearance ( ). -
Comparison: Run parallel with non-fluorinated analog (2-morpholinobenzoic acid) to demonstrate stability enhancement.
-
References
-
Recent Advances in Pyrimidine-Based Drugs. Source: National Institutes of Health (NIH) / PMC Context: Discusses the use of this compound in TB drugs with "acceptable toxicity" and no hERG inhibition.
-
Benzodiazepine Derivatives as RSV Inhibitors (WO2017015449A1). Source: Google Patents Context: Details the replacement of 5-chlorofuran-2-carboxylic acid with this compound to improve the safety profile of RSV fusion inhibitors.
-
Palladium-Mediated Bioorthogonal System for Prodrug Activation. Source: Journal of Medicinal Chemistry (ACS) Context: Describes the synthesis and metabolic stability of prodrugs utilizing the this compound intermediate.
-
This compound Product Data. Source: BLD Pharm Context: Physical and chemical properties of the building block (CAS 1096880-75-9).[3][4][5]
Sources
- 1. WO2017015449A1 - Benzodiazepine derivatives as rsv inhibitors - Google Patents [patents.google.com]
- 2. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 1096880-75-9|this compound|BLD Pharm [bldpharm.com]
- 4. 5-Fluoro-2-(morpholin-4-yl)benzoic acid | CymitQuimica [cymitquimica.com]
- 5. Fluoro-benzoic acid series | lookchem [lookchem.com]
Safety Operating Guide
A Researcher's Guide to the Proper Disposal of 5-Fluoro-2-morpholinobenzoic Acid
I. Hazard Identification and Risk Assessment: A Proactive Approach
Understanding the potential hazards of 5-Fluoro-2-morpholinobenzoic acid is the foundation of its safe handling and disposal. Based on analogous compounds, the primary risks are summarized below.
Anticipated Hazards:
-
Skin Irritation: Similar to other benzoic acid derivatives, this compound is expected to cause skin irritation upon contact.[1][2][3][4]
-
Serious Eye Damage/Irritation: Direct contact with the eyes is likely to cause serious irritation or damage.[1][2][3][4]
-
Respiratory Tract Irritation: Inhalation of the dust may lead to respiratory irritation.[4][5]
-
Harmful if Swallowed: Oral ingestion may be harmful, a characteristic noted in several related benzoic acid compounds.[4]
-
Potential for Environmental Harm: While specific ecotoxicity data is unavailable, both fluorinated aromatic compounds and morpholine derivatives warrant careful handling to prevent environmental release.[5][6][7]
| Hazard Classification (Anticipated) | GHS Category (Probable) | Source Analogy |
| Skin Corrosion/Irritation | Category 2 | 5-Fluoro-2-methoxybenzoic acid, Benzoic acid[1][4] |
| Serious Eye Damage/Eye Irritation | Category 1 / 2 | Benzoic acid, 5-Fluoroanthranilic acid[2][4] |
| Acute Toxicity, Oral | Category 4 | Benzoic acid[4] |
| Specific Target Organ Toxicity | Category 3 (Respiratory Irritation) | 5-Fluoroorotic acid, Benzoic acid[4][5] |
II. The Disposal Workflow: A Step-by-Step Protocol
The proper disposal of this compound is a multi-step process that begins the moment the material is designated as waste. The following workflow ensures compliance with safety and regulatory standards.
Caption: Disposal Workflow for this compound
Protocol Steps:
-
Don Personal Protective Equipment (PPE): Before handling the waste material, ensure you are wearing appropriate PPE, including nitrile gloves, chemical safety goggles conforming to ANSI Z87.1 standards, and a fully buttoned lab coat.
-
Waste Segregation: At the point of generation, segregate waste this compound from all other waste streams. Do not mix it with non-hazardous waste or other incompatible chemical wastes.[8] This is a core principle of the Resource Conservation and Recovery Act (RCRA).[9]
-
Containerization:
-
Select a robust, leak-proof container that is compatible with acidic organic solids. A high-density polyethylene (HDPE) container is a suitable choice.
-
The container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and the associated hazard warnings (e.g., "Irritant," "Handle with Care").[8]
-
-
Waste Transfer: Carefully transfer the solid waste into the designated container, minimizing the generation of dust.[3][5] Use a dedicated scoop or spatula for the transfer.
-
Secure Storage:
-
Once the waste is containerized, securely seal the lid.
-
Store the container in a designated Satellite Accumulation Area (SAA) that is secure, well-ventilated, and away from incompatible materials.[8]
-
-
Final Disposal: Arrange for the collection of the waste by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company.[1][2] The recommended final disposal method is high-temperature incineration at a permitted facility.[7] This method is effective for destroying halogenated organic compounds.
Crucial Do Nots:
-
DO NOT dispose of this chemical down the drain.[10] It is not readily biodegradable and can harm aquatic ecosystems.
-
DO NOT mix with other waste streams, especially strong oxidizing agents or bases, with which it may react.[2]
-
DO NOT allow the solid or its containers to be disposed of in regular municipal trash.
III. Spill Management Protocol
In the event of a spill, immediate and correct action is critical to mitigate exposure and environmental contamination.
Caption: Spill Response for this compound
Spill Protocol:
-
Evacuate and Alert: Immediately alert others in the vicinity and evacuate the immediate area of the spill.
-
Assess and Equip: If the spill is small and you are trained to handle it, don appropriate PPE. For larger spills or if dust is airborne, a respirator may be necessary.
-
Containment: Prevent the spread of the solid material. If necessary, cover with a plastic sheet to minimize dust.
-
Collection: Carefully sweep or scoop the spilled solid into a labeled hazardous waste container.[1] Use non-sparking tools if there is any fire risk.[11]
-
Decontamination: Clean the spill area with a suitable solvent (consult your institution's EHS for guidance), and absorb the cleaning materials with an inert absorbent like vermiculite or sand.[12]
-
Disposal: All contaminated materials, including PPE, must be placed in the hazardous waste container for proper disposal.[11]
IV. Regulatory Framework: The Basis for Our Procedures
The disposal of chemical waste in the United States is governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[9] As the generator of the waste, you are legally responsible for its safe management from "cradle to grave."[9] This involves correctly identifying the waste, managing it on-site, and ensuring its proper treatment and disposal.[13] Given its chemical nature as a synthetic, halogenated organic acid, this compound must be treated as a hazardous waste until proven otherwise.
Recent EPA actions to list certain per- and polyfluoroalkyl substances (PFAS) as hazardous constituents highlight the increasing regulatory scrutiny on fluorinated organic compounds.[14] While this specific molecule is not a PFAS, this trend underscores the importance of managing all organofluorine chemicals with a high degree of caution.
By adhering to this comprehensive disposal guide, you contribute to a culture of safety and environmental stewardship, building trust in our collective scientific endeavor.
References
-
Carl Roth GmbH + Co. KG. (n.d.). Safety Data Sheet: 5-Fluoroorotic acid. Retrieved from [Link]
-
Carl Roth GmbH + Co. KG. (n.d.). Safety Data Sheet: Morpholine. Retrieved from [Link]
-
Carl Roth GmbH + Co. KG. (n.d.). Safety Data Sheet: Benzoic acid. Retrieved from [Link]
-
Enanti Labs. (n.d.). 5 Fluoro 2 Methoxybenzoic Acid Manufacturer. Retrieved from [Link]
-
National Institute of Standards and Technology. (2015). Safety Data Sheet: Benzoic Acid (Acidimetric Standard). Retrieved from [Link]
-
Civil Engineering Explained. (2023). What Are The Key Hazardous Waste Disposal Regulations For Engineers? [Video]. YouTube. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2023). Steps in Complying with Regulations for Hazardous Waste. Retrieved from [Link]
-
Redox. (2022). Safety Data Sheet: Morpholine. Retrieved from [Link]
-
Department of Toxic Substances Control. (n.d.). Defining Hazardous Waste. California Environmental Protection Agency. Retrieved from [Link]
-
International Agency for Research on Cancer. (1989). Morpholine. In Some Organic Solvents, Resin Monomers and Related Compounds, Pigments and Occupational Exposures in Paint Manufacture and Painting. IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, No. 47. Lyon: IARC. Retrieved from [Link]
-
Washington State Department of Health. (2021). School Science Safety | Disposal of Hazardous Waste [Video]. YouTube. Retrieved from [Link]
-
University of Maryland. (n.d.). EPA Hazardous Waste Codes. Environmental Safety, Sustainability and Risk. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2023). Learn the Basics of Hazardous Waste. Retrieved from [Link]
-
Agency for Toxic Substances and Disease Registry. (n.d.). Polycyclic Aromatic Hydrocarbons (PAHs). Centers for Disease Control and Prevention. Retrieved from [Link]
-
Arnold & Porter. (2024). EPA Proposes Two New Rules To Expand Its Authority To Regulate Hazardous Waste Containing PFAS. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2024). Interim Guidance on the Destruction and Disposal of Perfluoroalkyl and Polyfluoroalkyl Substances and Materials Containing Perfluoroalkyl and Polyfluoroalkyl Substances. Retrieved from [Link]
Sources
- 1. fishersci.com [fishersci.com]
- 2. fishersci.com [fishersci.com]
- 3. carlroth.com [carlroth.com]
- 4. tsapps.nist.gov [tsapps.nist.gov]
- 5. carlroth.com [carlroth.com]
- 6. carlroth.com:443 [carlroth.com:443]
- 7. download.basf.com [download.basf.com]
- 8. youtube.com [youtube.com]
- 9. epa.gov [epa.gov]
- 10. youtube.com [youtube.com]
- 11. redox.com [redox.com]
- 12. datasheets.scbt.com [datasheets.scbt.com]
- 13. epa.gov [epa.gov]
- 14. EPA Proposes Two New Rules To Expand Its Authority To Regulate Hazardous Waste Containing PFAS | Environmental Edge | Blogs | Arnold & Porter [arnoldporter.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
